Napyradiomycin A2
Description
Structure
2D Structure
Properties
CAS No. |
111216-62-7 |
|---|---|
Molecular Formula |
C25H30Cl2O6 |
Molecular Weight |
497.4 g/mol |
IUPAC Name |
(3R,4aR,10aS)-3,4a-dichloro-6,8-dihydroxy-10a-[(2E)-6-hydroxy-3,7-dimethylocta-2,7-dienyl]-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione |
InChI |
InChI=1S/C25H30Cl2O6/c1-13(2)17(29)7-6-14(3)8-9-25-21(31)16-10-15(28)11-18(30)20(16)22(32)24(25,27)12-19(26)23(4,5)33-25/h8,10-11,17,19,28-30H,1,6-7,9,12H2,2-5H3/b14-8+/t17?,19-,24+,25+/m1/s1 |
InChI Key |
MUVCLXZNRJJIGV-IYESRBMVSA-N |
Isomeric SMILES |
CC(=C)C(CC/C(=C/C[C@]12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)[C@]1(C[C@H](C(O2)(C)C)Cl)Cl)/C)O |
Canonical SMILES |
CC(=C)C(CCC(=CCC12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)C1(CC(C(O2)(C)C)Cl)Cl)C)O |
Synonyms |
16-hydroxy-17-methylenenapyradiomycin A1 napyradiomycin A2 NPD-A2 |
Origin of Product |
United States |
Foundational & Exploratory
The Origin and Biosynthesis of Napyradiomycin A2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Napyradiomycin A2 is a member of the napyradiomycin family of meroterpenoids, a class of natural products characterized by a dihydronaphthoquinone core and a terpenoid-derived side chain. First identified in the mid-1980s, these compounds have garnered significant interest due to their potent antibacterial and cytotoxic activities. This technical guide provides an in-depth exploration of the origin of this compound, detailing its producing organisms, biosynthetic pathway, and key experimental data.
Discovery and Producing Organisms
This compound was first isolated from the culture broth of the actinomycete Chainia rubra MG802-AF1.[1][2] This strain was originally isolated from a soil sample.[1] Subsequently, the genus Chainia was reclassified as Streptomyces, placing the producing organism within this well-known genus of antibiotic producers.
Later research led to the isolation of two stereoisomers of this compound, designated as Napyradiomycin A2a and Napyradiomycin A2b, from the culture broth of Streptomyces antimycoticus NT17.[3] These isomers differ in the stereochemistry at the C-16 position of the terpenoid side chain.
Biosynthesis of Napyradiomycins
The biosynthesis of the napyradiomycin core structure is a fascinating example of a hybrid metabolic pathway, combining elements from both polyketide and terpenoid biosynthesis.[4] Isotope labeling studies have shown that the dihydronaphthoquinone core originates from a pentaketide, while the terpenoid side chains are derived from mevalonate.[4]
The key steps in the biosynthesis of the napyradiomycin scaffold are as follows:
-
Polyketide Synthesis: A type II polyketide synthase (PKS) catalyzes the formation of the 1,3,6,8-tetrahydroxynaphthalene (THN) core from acetate units.
-
Prenylation: Two key prenyltransferase enzymes, NapT8 and NapT9, are responsible for the attachment of a dimethylallyl pyrophosphate (DMAPP) and a geranyl pyrophosphate (GPP) unit to the THN core.
-
Halogenation and Cyclization: A series of vanadium-dependent haloperoxidases (VHPOs), including NapH1, NapH3, and NapH4, play a crucial role in the halogenation and subsequent cyclization of the terpenoid side chains to form the characteristic ring structures of the napyradiomycins.
The proposed biosynthetic pathway leading to the core structure of napyradiomycins is depicted in the following diagram:
Caption: Proposed biosynthetic pathway for the Napyradiomycin core structure.
Physicochemical and Biological Data
Spectroscopic Data
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |
| 2 | 78.9 - 79.5 | - |
| 3 | 58.9 - 60.0 | 4.42 (dd, 12.0, 4.0) |
| 4 | 42.8 - 43.5 | 2.43 (d, 12.0), 2.48 (dd, 14.3, 4.0) |
| 4a | 79.2 - 79.8 | - |
| 5 | 195.4 - 196.0 | - |
| 5a | 109.9 - 110.5 | - |
| 6 | 164.4 - 165.0 | - |
| 7 | 108.2 - 108.8 | 6.72 (s) |
| 8 | 164.8 - 165.4 | - |
| 9 | 109.5 - 110.0 | 7.17 (s) |
| 9a | 141.3 - 141.9 | - |
| 10 | 194.0 - 194.6 | - |
| 10a | 83.7 - 84.3 | - |
| 11 | 38.0 - 38.6 | 2.10 (m), 2.15 (m) |
| 12 | 123.9 - 124.5 | 4.89 (br s) |
| 13 | 131.9 - 132.5 | - |
| 14 | 41.2 - 41.8 | 1.88 (m), 1.93 (m) |
| 15 | 33.3 - 33.9 | - |
| 16 | 70.0 - 71.0 | 4.05 (t, 8.0) |
| 17 | 148.0 - 149.0 | - |
| 18 | 112.0 - 113.0 | 4.95 (s), 5.05 (s) |
| 19 | 22.4 - 23.0 | 1.50 (s) |
| 20 | 29.0 - 29.6 | 1.32 (s) |
| 21 | 18.3 - 18.9 | 1.18 (s) |
| 22 | 16.7 - 17.3 | 1.06 (t, 6.4) |
Note: Data compiled from various napyradiomycin analogues and may not represent the exact values for this compound.
High-resolution mass spectrometry (HRMS) is used to determine the elemental composition. For napyradiomycin analogues, the molecular formula is typically in the range of C₂₅H₃₀Cl₂O₅.
Biological Activity
This compound and its stereoisomers exhibit significant antibacterial activity, particularly against Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Napyradiomycin A2a and A2b against selected bacterial strains.
| Compound | Organism | MIC (µg/mL) |
| Napyradiomycin A2a | Staphylococcus aureus | 3 - 6 |
| Bacillus subtilis | 1.5 - 3 | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 3 - 6 | |
| Napyradiomycin A2b | Staphylococcus aureus | 3 - 6 |
| Bacillus subtilis | 1.5 - 3 | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 3 - 6 |
Note: Data is for Napyradiomycin A2a and A2b, the stereoisomers of this compound.
Experimental Protocols
Fermentation and Isolation
The production of this compound is achieved through submerged fermentation of the producing Streptomyces strain. A general protocol is outlined below.
4.1.1. Fermentation
-
Seed Culture: Inoculate a suitable seed medium (e.g., ISP2 broth) with a spore suspension or vegetative mycelium of the Streptomyces strain. Incubate at 28-30°C with shaking (200-250 rpm) for 2-3 days.
-
Production Culture: Transfer the seed culture (5-10% v/v) to a production medium. A variety of production media can be used, often containing starch, yeast extract, and peptone. Fermentation is carried out for 5-7 days at 28-30°C with vigorous aeration and agitation.
4.1.2. Extraction and Purification
The following workflow illustrates a typical procedure for the isolation and purification of napyradiomycins.
Caption: General workflow for the isolation and purification of this compound.
Structure Elucidation
The definitive structure of this compound was established through a combination of spectroscopic techniques:
-
1D NMR Spectroscopy (¹H and ¹³C): Provides information on the chemical environment of individual protons and carbons, allowing for the initial assignment of functional groups and the carbon skeleton.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY), directly link protons to their attached carbons (HSQC), and reveal long-range correlations between protons and carbons (HMBC), which is crucial for assembling the complete molecular structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate mass and elemental composition of the molecule, confirming the molecular formula. Fragmentation patterns can also offer structural clues.
-
X-ray Crystallography: While not always achievable, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.
Conclusion
This compound, a halogenated meroterpenoid of actinomycete origin, continues to be a subject of scientific interest due to its potent biological activities. Understanding its origin, biosynthesis, and chemical properties is crucial for future research into its potential as a therapeutic agent and for the development of synthetic and biosynthetic strategies to produce novel analogues with improved pharmacological profiles. This guide provides a foundational overview for researchers and professionals in the field of natural product drug discovery and development.
References
- 1. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New antibiotic napyradiomycins A2 and B4 and stereochemistry of napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Terpenoids Produced by Actinomycetes: Napyradiomycins from Streptomyces antimycoticus NT17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Napyradiomycin A2 from Chainia rubra: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, biological activity, and proposed mechanism of action of Napyradiomycin A2, a halogenated meroterpenoid antibiotic isolated from the actinomycete Chainia rubra (now reclassified as Streptomyces rubra). This document details the experimental protocols for its fermentation, isolation, and characterization, presents its bioactivity data in a structured format, and visualizes key experimental and biological pathways.
Introduction
Napyradiomycins are a family of meroterpenoids characterized by a dihydronaphthoquinone core and isoprenoid-derived side chains, often featuring halogenation. These natural products have garnered significant interest due to their potent biological activities, including antibacterial and cytotoxic properties. This compound was first isolated from the culture broth of Chainia rubra strain MG802-AF1.[1][2] Structurally, it is characterized as 16-hydroxy-17-methylenenapyradiomycin A1.[2] The biosynthesis of napyradiomycins involves a hybrid polyketide-terpenoid pathway.[3] This guide will delve into the technical aspects of this compound's discovery and initial characterization.
Quantitative Biological Activity
The biological activities of this compound and its analogs have been evaluated against various bacterial strains and cancer cell lines. The following tables summarize the reported minimum inhibitory concentrations (MIC) for antibacterial activity and the half-maximal inhibitory concentrations (IC50) for cytotoxic activity.
Table 1: Antibacterial Activity of Napyradiomycin Analogs (MIC in μg/mL)
| Compound | Staphylococcus aureus ATCC 29213 | Bacillus subtilis SCSIO BS01 | Bacillus thuringiensis SCSIO BT01 | Escherichia coli ATCC 25922 | Reference |
| Napyradiomycin A1 | 1-2 | 1-2 | 1-2 | >128 | [1] |
| 3-dechloro-3-bromonapyradiomycin A1 | 0.5-1 | 0.5-1 | 0.5-1 | >128 | [1] |
| Napyradiomycin B1 | 4-8 | 4-8 | 4-8 | >128 | [1] |
| Napyradiomycin B3 | 0.25-0.5 | 0.25-0.5 | 0.25-0.5 | >128 | [1] |
| Ampicillin (Control) | 1-2 | 1-2 | 1-2 | 4-8 | [1] |
Table 2: Cytotoxic Activity of Napyradiomycin Analogs (IC50 in μM)
| Compound | SF-268 (CNS Cancer) | MCF-7 (Breast Cancer) | NCI-H460 (Lung Cancer) | HepG-2 (Liver Cancer) | Reference |
| 3-dechloro-3-bromonapyradiomycin A1 | 11.5 | 15.4 | 12.8 | 18.2 | [1] |
| Napyradiomycin A1 | 12.6 | 18.9 | 14.3 | 19.5 | [1] |
| Napyradiomycin B1 | 15.8 | >20 | 17.5 | >20 | [1] |
| Napyradiomycin B3 | 10.2 | 13.7 | 11.9 | 16.8 | [1] |
| Cisplatin (Control) | 5.6 | 8.2 | 6.5 | 9.8 | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and characterization of this compound.
Fermentation of Streptomyces rubra MG802-AF1
-
Spore Suspension Preparation: A well-sporulated culture of Streptomyces rubra MG802-AF1 from an agar slant is used to inoculate a seed medium. Spores can be gently scraped and suspended in sterile water.
-
Seed Culture: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of a suitable seed medium (e.g., ISP2 broth). Incubate at 28°C for 48 hours on a rotary shaker at 200-220 rpm.
-
Production Culture: Transfer the seed culture (5-10% v/v) to a larger production flask (e.g., 2 L) containing a production medium optimized for secondary metabolite production. A variety of media can be used, and optimization may be required. A common base medium is Tryptic Soy Broth (TSB) supplemented with carbohydrates like starch or glucose.
-
Incubation: Incubate the production culture at 28°C for 7-10 days with continuous agitation (200 rpm).
Extraction and Isolation of this compound
-
Harvesting: After the fermentation period, separate the mycelial biomass from the culture broth by centrifugation at approximately 4000 rpm for 30 minutes.
-
Extraction:
-
Broth: Extract the supernatant twice with an equal volume of ethyl acetate. Combine the organic layers.
-
Mycelium: Extract the mycelial pellet with an ethanol-acetone mixture (1:4 v/v).
-
-
Concentration: Combine the organic extracts from the broth and mycelium and evaporate the solvent under reduced pressure to yield a crude extract.
-
Initial Fractionation: The crude extract can be subjected to preliminary fractionation using solid-phase extraction (SPE) on a C18 column, eluting with a stepwise gradient of methanol in water.
-
Chromatographic Purification:
-
Silica Gel Chromatography: The active fractions from SPE are further purified by silica gel column chromatography using a gradient solvent system (e.g., n-hexane-ethyl acetate).
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC (RP-HPLC) on a C18 or phenyl-hexyl column with a suitable mobile phase, typically a gradient of acetonitrile in water.[4]
-
Structure Elucidation
The structure of this compound was elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Provides information on the proton environment in the molecule.
-
13C NMR: Identifies the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons to build the molecular skeleton.
-
-
X-ray Crystallography: Can be used to determine the absolute stereochemistry of the molecule if suitable crystals can be obtained.[2]
Biological Assays
-
Bacterial Strains: Use standard bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis).
-
Assay Method: The minimum inhibitory concentration (MIC) is determined using the broth microdilution method in 96-well plates.
-
Procedure:
-
Prepare serial two-fold dilutions of the purified compound in a suitable broth medium.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7, HepG2).
-
Assay Method: The half-maximal inhibitory concentration (IC50) is determined using a colorimetric assay such as the MTT or SRB assay.
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the purified compound for a specified period (e.g., 48-72 hours).
-
Add the assay reagent (e.g., MTT) and incubate.
-
Measure the absorbance at the appropriate wavelength.
-
The IC50 value is calculated from the dose-response curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the discovery of natural products from actinomycetes, applicable to the discovery of this compound.
Proposed Signaling Pathway for Apoptosis Induction
Napyradiomycins have been shown to induce apoptosis in cancer cells. While the precise signaling cascade for this compound is not fully elucidated, many quinone-containing natural products trigger the intrinsic mitochondrial pathway of apoptosis. The following diagram illustrates a plausible signaling pathway.
Conclusion
This compound, discovered from Chainia rubra, represents a significant member of the napyradiomycin family of natural products. Its potent antibacterial and cytotoxic activities make it a valuable lead compound for further drug development. This technical guide has provided a comprehensive overview of the methodologies involved in its discovery and characterization, along with a summary of its biological activities. The provided diagrams offer a clear visualization of the experimental workflow and a plausible mechanism for its apoptotic action. Further research into the specific molecular targets and signaling pathways of this compound will be crucial for its future therapeutic applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cytotoxic and Antimicrobial Napyradiomycins from Two Marine-Derived, MAR 4 Streptomyces Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Napyradiomycin A2 Producing Organisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Napyradiomycins are a class of meroterpenoid antibiotics characterized by a semi-naphthoquinone core and isoprenoid-derived side chains. First discovered in the 1980s, these natural products have garnered significant interest due to their broad spectrum of biological activities, including antibacterial, antifungal, and cytotoxic properties.[1] A prominent member of this family, Napyradiomycin A2 (Nap-A2), has been the subject of research for its potential therapeutic applications. This technical guide provides an in-depth overview of the microorganisms known to produce this compound, detailing their cultivation, the extraction and purification of the compound, and the biosynthetic pathways involved in its production.
This compound Producing Organisms
The primary producers of this compound and its analogues are bacteria belonging to the genus Streptomyces, a well-known source of diverse secondary metabolites. Both terrestrial and marine-derived Streptomyces species have been identified as producers.
Key Producing Organisms
The following table summarizes the key microorganisms reported to produce this compound and its stereoisomers.
| Organism/Strain | Compound(s) Produced | Habitat/Source | Reference(s) |
| Streptomyces ruber MG802-AF1 (formerly Chainia rubra) | This compound, Napyradiomycin B4 | Terrestrial | [2][3] |
| Streptomyces antimycoticus NT17 | Napyradiomycin A2a (16R), Napyradiomycin A2b (16S) | Not specified | [2][4] |
| Marine-derived Streptomyces sp. | Napyradiomycin derivatives | Marine environments | [1] |
Note: Quantitative yield data for this compound is not consistently reported in the reviewed literature. Production levels can be highly dependent on the specific strain and fermentation conditions.
Experimental Protocols
This section outlines the general methodologies for the cultivation of this compound-producing Streptomyces strains and the subsequent extraction and purification of the target compound.
Fermentation Protocol
A detailed protocol for the fermentation of Streptomyces sp. for the production of napyradiomycins is provided below.
1. Media Preparation:
-
Seed Medium (Modified A1BFe+C): This medium is used for the initial growth of the bacterial culture. The composition per liter is as follows:
-
Starch: 10 g
-
Yeast Extract: 4 g
-
Peptone: 2 g
-
KBr: 0.1 g
-
Fe₂(SO₄)₃·4H₂O: 0.04 g
-
CaCO₃: 1 g
-
Sea Salt: 30 g
-
The pH is adjusted to 7.0 before sterilization.
-
-
Production Medium: The same composition as the seed medium is used for large-scale fermentation.
2. Inoculation and Culture Conditions:
-
A single colony of the Streptomyces strain is inoculated into a 250 mL Erlenmeyer flask containing 50 mL of the seed medium.
-
The seed culture is incubated on a rotary shaker at 200 rpm and 28°C for approximately 3 days.
-
For production, approximately 6% of the seed culture volume is transferred to a larger flask (e.g., 500 mL) containing 150 mL of the production medium.
-
The production culture is then incubated on a rotary shaker at 200 rpm and 28°C for 7 days.
Extraction and Purification Protocol
The following protocol details the steps for extracting and purifying this compound from the fermentation broth.
1. Extraction:
-
The fermentation broth is harvested and centrifuged to separate the mycelium from the supernatant.
-
The supernatant is extracted with an equal volume of ethyl acetate. This process is typically repeated multiple times to ensure complete extraction of the compounds.
-
The organic phases are combined and concentrated under reduced pressure to yield a crude extract.
2. Purification:
-
Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. A step gradient of solvents, such as a mixture of n-hexane and ethyl acetate with increasing polarity, is used to elute the fractions.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing napyradiomycins are further purified by preparative HPLC. A C18 reversed-phase column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water.
-
The fractions containing pure this compound are collected and the solvent is evaporated to yield the final product.
Biosynthetic Pathway of this compound
The biosynthesis of napyradiomycins is a complex process involving the convergence of the polyketide and mevalonate pathways.[5] The core naphthoquinone structure is derived from acetate units via a pentaketide intermediate, while the isoprenoid side chains are synthesized from mevalonate.[5]
The "nap" biosynthetic gene cluster, identified in Streptomyces sp. CNQ-525, encodes the enzymes responsible for the synthesis of the napyradiomycin scaffold.[6][7] Key enzymatic steps include prenylation and halogenation reactions.
Key Enzymes in Napyradiomycin Biosynthesis
-
Prenyltransferases (e.g., NapT8, NapT9): These enzymes catalyze the attachment of isoprenoid units (geranyl pyrophosphate and dimethylallyl pyrophosphate) to the naphthoquinone core.[8]
-
Vanadium-dependent Haloperoxidases (e.g., NapH1, NapH3, NapH4): These enzymes are crucial for the chlorination and cyclization of the terpene side chains, which are characteristic features of the napyradiomycin family.[7][8]
Diagram of the Napyradiomycin Biosynthetic Pathway
The following diagram illustrates the key steps in the biosynthesis of the napyradiomycin core structure.
Caption: Biosynthetic pathway of this compound.
Conclusion
This compound and its derivatives represent a promising class of natural products with significant therapeutic potential. The producing organisms, primarily belonging to the genus Streptomyces, can be cultivated using standard fermentation techniques. While the isolation and purification of this compound require multi-step chromatographic procedures, a deeper understanding of its biosynthetic pathway, particularly the role of the "nap" gene cluster, opens avenues for genetic engineering and synthetic biology approaches to enhance production yields and generate novel analogues with improved pharmacological properties. Further research focusing on the optimization of fermentation conditions and the development of more efficient purification strategies is warranted to facilitate the translation of these fascinating molecules from the laboratory to clinical applications.
References
- 1. New Napyradiomycin Analogues from Streptomyces sp. Strain CA-271078 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meroterpenoid natural products from Streptomyces bacteria – the evolution of chemoenzymatic syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New antibiotic napyradiomycins A2 and B4 and stereochemistry of napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Terpenoids Produced by Actinomycetes: Napyradiomycins from Streptomyces antimycoticus NT17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BGC0000652 [mibig.secondarymetabolites.org]
- 7. researchgate.net [researchgate.net]
- 8. Total Enzyme Syntheses of Napyradiomycins A1 and B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stereochemistry and Biological Activity of Napyradiomycin A2 and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Napyradiomycins are a class of halogenated meroterpenoids produced by actinomycetes, exhibiting a range of biological activities including antibacterial and cytotoxic effects. This technical guide provides an in-depth analysis of the stereochemistry of Napyradiomycin A2 and its analogs. It includes a comprehensive summary of their biological activities, detailed experimental protocols for their isolation and evaluation, and visual representations of their structures and biosynthetic pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.
Introduction
Napyradiomycins were first isolated in 1986 from the culture broth of Chainia rubra.[1] They are characterized by a semi-naphthoquinone core, a prenyl unit at C-4a that is often cyclized into a tetrahydropyran ring, and a monoterpenoid side chain at C-10a.[2] The structural diversity within this family, particularly the halogenation patterns and the stereochemistry of the terpene-derived moieties, contributes to their varied biological activities. These activities range from potent antibacterial action against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), to significant cytotoxicity against various cancer cell lines.[3][4]
This compound, a prominent member of this family, was first described as 16-hydroxy-17-methylenenapyradiomycin A1.[1] Its stereochemistry, particularly at the C-16 position of the monoterpenoid side chain, has been a subject of further investigation, leading to the identification of its stereoisomers, Napyradiomycin A2a and A2b.[5] This guide will delve into the critical stereochemical features of this compound and its analogs, present their biological activities in a structured format, and provide detailed experimental methodologies to aid in their study.
Stereochemistry of this compound and its Analogs
The complex structure of napyradiomycins presents numerous stereochemical challenges. The absolute configuration of the core structure and the side chains are crucial for their biological activity.
The Napyradiomycin Core
The core of most napyradiomycins possesses a conserved stereochemistry. X-ray crystallographic analysis of Napyradiomycin B4 established the R configuration at the C-4a position, which is assumed to be consistent across other members of the family.[1] The stereochemistry at other positions of the core, such as C-3 and C-10a, is also generally conserved, with all naturally occurring napyradiomycins reported to date having a (3R, 10aR) configuration.[3]
Stereochemistry of this compound
This compound is characterized by an oxidized geranyl side chain.[5] The initial structural elucidation did not determine the absolute configuration at the C-16 hydroxyl group.[5] Later studies led to the isolation of two stereoisomers from Streptomyces antimycoticus NT17, which were named Napyradiomycin A2a and Napyradiomycin A2b.[6] These were determined to be epimers at the C-16 position, with Napyradiomycin A2a having the (16R) configuration and Napyradiomycin A2b having the (16S) configuration.[5]
Quantitative Data
The biological activity of this compound and its analogs has been evaluated against various bacterial strains and cancer cell lines. The following tables summarize the reported minimum inhibitory concentrations (MIC) and half-maximal inhibitory concentrations (IC50).
Table 1: Antibacterial Activity of this compound and Analogs (MIC in µg/mL)
| Compound | S. aureus | B. subtilis | M. tuberculosis H37Ra | Reference |
| Napyradiomycin A2a | - | - | - | [5] |
| Napyradiomycin A2b | - | - | - | [5] |
| Napyradiomycin A1 | 1-2 | - | - | [3] |
| Napyradiomycin B1 | - | - | - | [3] |
| Napyradiomycin B2 | 3-6 | - | 24-48 | [4] |
| Napyradiomycin B3 | 0.25-0.5 | - | - | [3] |
| Napyradiomycin B4 | 12-24 | - | 12-24 | [4] |
| 3-dechloro-3-bromo-napyradiomycin-A1 | 0.5-1 | - | - | [5] |
Note: "-" indicates data not available in the cited sources.
Table 2: Cytotoxic Activity of this compound and Analogs (IC50 in µM)
| Compound | HCT-116 | SF-268 | MCF-7 | NCI-H460 | HepG-2 | Reference |
| This compound | - | - | - | - | - | [5] |
| Napyradiomycin A1 | - | 11.5-22.8 | 11.5-22.8 | 11.5-22.8 | 11.5-22.8 | [5] |
| Napyradiomycin B1 | - | <20 | <20 | <20 | <20 | [7] |
| Napyradiomycin B3 | - | <20 | <20 | <20 | <20 | [7] |
| 3-dechloro-3-bromo-napyradiomycin-A1 | - | <20 | <20 | <20 | <20 | [7] |
| Napyradiomycin H070–6 | 9.42 | - | - | - | - | [5] |
| CNQ525.600 | 49 | - | - | - | - | [5] |
Note: "-" indicates data not available in the cited sources.
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and biological evaluation of napyradiomycins, based on protocols described in the literature.
Isolation and Purification of Napyradiomycins
The following is a general procedure for the isolation and purification of napyradiomycins from Streptomyces cultures.
Protocol:
-
Fermentation: A suitable Streptomyces strain is cultured in a production medium (e.g., R358 medium) at 28 °C for 6-10 days with shaking.
-
Extraction: The culture broth is harvested and extracted three times with an equal volume of ethyl acetate. The organic layers are combined.
-
Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components into several fractions.
-
Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing napyradiomycins.
-
Preparative HPLC: Fractions containing the compounds of interest are further purified by preparative reverse-phase HPLC (e.g., C18 column) with a suitable solvent system (e.g., acetonitrile-water gradient) to yield pure napyradiomycins.
-
Structure Elucidation: The structures of the purified compounds are determined by spectroscopic methods, including NMR (1H, 13C, COSY, HMBC, HSQC, NOESY) and mass spectrometry (HR-ESI-MS).
Biological Activity Assays
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.
Protocol:
-
Preparation of Compounds: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum: The bacterial strain to be tested is grown to the logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the same broth.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
The cytotoxicity of the compounds against cancer cell lines is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
Assay Procedure (SRB):
-
Cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are stained with SRB dye.
-
The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
-
Data Analysis: The absorbance is measured using a microplate reader, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Biosynthesis and Structural Relationships
The biosynthesis of napyradiomycins involves a hybrid polyketide-terpenoid pathway. Key enzymes include aromatic prenyltransferases and vanadium-dependent haloperoxidases, which are responsible for the prenylation and halogenation steps, respectively.
The structural relationship between this compound and some of its key analogs is illustrated below, highlighting the variations in the side chain and core structure.
Conclusion
This compound and its analogs represent a promising class of natural products with significant antibacterial and cytotoxic potential. Their complex stereochemistry plays a critical role in their biological activity, making them challenging yet rewarding targets for synthesis and derivatization. This technical guide provides a comprehensive overview of the current knowledge on the stereochemistry, biological activity, and experimental methodologies related to these compounds. It is hoped that this resource will facilitate further research and development of napyradiomycins as potential therapeutic agents.
References
- 1. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. aseestant.ceon.rs [aseestant.ceon.rs]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New antibiotic napyradiomycins A2 and B4 and stereochemistry of napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Napyradiomycin A2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Napyradiomycin A2 is a halogenated member of the napyradiomycin family of antibiotics, a group of meroterpenoids produced by actinomycetes.[1][2] First isolated from the culture broth of Chainia rubra MG802-AF1, and also produced by Streptomyces aculeolatus, this compound has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria and mycobacteria.[3][4] The unique chemical structure of napyradiomycins, featuring a semi-naphthoquinone core, has attracted considerable interest for its potential in the development of new therapeutic agents.[1][5] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its production and characterization, and an exploration of its biological activities.
Physicochemical Properties
This compound is a yellow-brown powder with a molecular formula of C₂₅H₃₀Cl₂O₆ and a molecular weight of 497.41 g/mol .[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₂₅H₃₀Cl₂O₆ | [1] |
| Molecular Weight | 497.41 g/mol | [1] |
| Appearance | Yellow-Brown Powder | [1] |
| Melting Point | 62-67 °C | [1] |
| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, Methanol | [6] |
Spectroscopic Data
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a key technique for confirming the elemental composition of this compound. The presence of two chlorine atoms is evident from the characteristic isotopic pattern in the mass spectrum.
| Ion | m/z (calculated) | m/z (observed) | Reference(s) |
| [M+H]⁺ | 497.1492 | 497.4 | [7] |
| [M+Na]⁺ | 519.1311 | 519.1316 | [7] |
NMR Spectroscopy
The ¹H and ¹³C NMR spectra of napyradiomycins are complex due to the number of stereocenters and the presence of both aliphatic and aromatic regions. The following table presents representative chemical shifts for key structural features of napyradiomycin analogs, which are expected to be very similar to those of this compound.
| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |
| Aromatic Protons | 6.5 - 7.5 | m | |
| Olefinic Protons | 4.5 - 5.5 | m | |
| Methine Protons | 2.5 - 4.5 | m | |
| Methylene Protons | 1.5 - 2.8 | m | |
| Methyl Protons | 0.8 - 1.8 | s, d, t |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm |
| Carbonyl Carbons | 180 - 200 |
| Aromatic/Olefinic Carbons | 100 - 160 |
| Oxygenated Carbons | 60 - 90 |
| Aliphatic Carbons | 15 - 60 |
Experimental Protocols
Fermentation and Production
This compound is produced by fermentation of Streptomyces species, such as Chainia rubra or Streptomyces kebangsaanensis.[3][7] The following is a generalized protocol for its production.
Caption: A typical workflow for the isolation and purification of this compound.
Detailed Steps:
-
Extraction: The harvested culture broth is extracted with an equal volume of ethyl acetate. [7]2. Concentration: The organic phase is separated and concentrated under reduced pressure to yield a crude extract. [7]3. Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of a non-polar solvent (e.g., petroleum ether or hexane) and a polar solvent (e.g., ethyl acetate). [7]4. Preparative HPLC: Fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column using a gradient of acetonitrile and water. [7]
Biological Activity and Mechanism of Action
This compound exhibits significant antibacterial activity against a range of Gram-positive bacteria. [1]The broader class of napyradiomycins is known for a variety of biological activities, including cytotoxic effects against cancer cell lines. [2][8] While the precise molecular mechanism of action for this compound is not fully elucidated, the napyradiomycin family has been shown to interact with various cellular targets. For instance, some napyradiomycins act as inhibitors of gastric (H⁺-K⁺) ATPase and as estrogen receptor antagonists. [2][7]Their antibacterial action is believed to be linked to the disruption of essential cellular processes in bacteria.
Potential Mechanisms of Antibacterial Action
Caption: A simplified logical diagram illustrating the potential antibacterial mechanism of this compound.
Further research is required to identify the specific bacterial enzymes or signaling pathways that are targeted by this compound, which would provide a clearer understanding of its mode of action and pave the way for its potential development as a therapeutic agent.
Conclusion
This compound is a promising natural product with significant antibacterial properties. This guide has provided a detailed overview of its physical and chemical characteristics, methods for its production and purification, and a summary of its known biological activities. The comprehensive data presented here will be a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery who are interested in further exploring the therapeutic potential of this fascinating molecule.
References
- 1. Insights for napyradiomycin family: structures, bioactivities and biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New antibiotic napyradiomycins A2 and B4 and stereochemistry of napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial and cytotoxic new napyradiomycins from the marine-derived Streptomyces sp. SCSIO 10428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of Napyradiomycin A2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Napyradiomycin A2, a member of the napyradiomycin family of meroterpenoids produced by Streptomyces species, has demonstrated significant biological activity, including antibacterial effects against Gram-positive bacteria and cytotoxic properties against various cancer cell lines. While the precise molecular target of this compound remains to be definitively elucidated, current research points towards a multi-faceted mechanism of action. This technical guide provides a comprehensive overview of the known biological effects of this compound and its congeners, detailing its antibacterial and cytotoxic activities, and presenting available quantitative data. Furthermore, this guide outlines the key experimental protocols utilized in assessing its mechanism of action and visualizes the proposed pathways and experimental workflows.
Introduction
Napyradiomycins are a class of antibiotics characterized by a naphthoquinone core linked to a terpenoid moiety. First isolated from Chainia rubra, numerous analogues have since been discovered from various Streptomyces strains.[1] this compound, structurally defined as 16-hydroxy-17-methylenenapyradiomycin A1, is a notable member of this family.[1] The broader family of napyradiomycins exhibits a wide range of biological activities, including the inhibition of gastric (H+-K+) ATPases and functioning as estrogen receptor antagonists.[2] However, the primary focus of research for this compound has been its antibacterial and cytotoxic potential.
Antibacterial Mechanism of Action
The antibacterial activity of napyradiomycins, including A2, is predominantly directed against Gram-positive bacteria. The exact molecular mechanism underpinning this antibacterial effect is not yet fully understood. While specific enzyme inhibition assays targeting key bacterial processes such as cell wall synthesis or DNA replication have not yielded a definitive target for this compound, the consistent efficacy against Gram-positive pathogens suggests a mechanism that effectively disrupts essential cellular functions in these organisms.
Quantitative Antibacterial Data
The antibacterial efficacy of napyradiomycins is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes available MIC data for this compound stereoisomers and related compounds against various bacterial strains.
| Compound | Organism | MIC (µg/mL) | Reference |
| Napyradiomycin A2a | Bacillus subtilis | 3.13 | [3] |
| Napyradiomycin A2a | Enterococcus faecalis | 6.25 | [3] |
| Napyradiomycin A2a | Enterococcus faecium | 6.25 | [3] |
| Napyradiomycin A2a | Streptococcus pyogenes | 12.5 | [3] |
| Napyradiomycin A2b | Bacillus subtilis | 3.13 | [3] |
| Napyradiomycin A2b | Enterococcus faecalis | 6.25 | [3] |
| Napyradiomycin A2b | Enterococcus faecium | 6.25 | [3] |
| Napyradiomycin A2b | Streptococcus pyogenes | 12.5 | [3] |
Cytotoxic Mechanism of Action
The cytotoxic effects of napyradiomycins against cancer cell lines are more clearly understood to be mediated through the induction of apoptosis.[2] This programmed cell death is a crucial pathway for eliminating damaged or cancerous cells. While the specific protein that this compound binds to initiate apoptosis has not been identified, the downstream effects have been observed through various experimental assays.
Signaling Pathway for Apoptosis Induction
The proposed mechanism for the induction of apoptosis by napyradiomycins involves the activation of intracellular signaling cascades that lead to programmed cell death.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Quantitative Cytotoxicity Data
The cytotoxic potential of napyradiomycins is assessed by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table presents IC50 values for various napyradiomycins against different cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Napyradiomycin A1 | HCT-116 | < 20 | [4] |
| 3-dechloro-3-bromonapyradiomycin A1 | SF-268 | < 20 | [4] |
| 3-dechloro-3-bromonapyradiomycin A1 | MCF-7 | < 20 | [4] |
| 3-dechloro-3-bromonapyradiomycin A1 | NCI-H460 | < 20 | [4] |
| 3-dechloro-3-bromonapyradiomycin A1 | HepG-2 | < 20 | [4] |
| Napyradiomycin B1 | SF-268 | < 20 | [4] |
| Napyradiomycin B1 | MCF-7 | < 20 | [4] |
| Napyradiomycin B1 | NCI-H460 | < 20 | [4] |
| Napyradiomycin B1 | HepG-2 | < 20 | [4] |
| Napyradiomycin B3 | SF-268 | < 20 | [4] |
| Napyradiomycin B3 | MCF-7 | < 20 | [4] |
| Napyradiomycin B3 | NCI-H460 | < 20 | [4] |
| Napyradiomycin B3 | HepG-2 | < 20 | [4] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Caption: Workflow for the broth microdilution MIC assay.
Protocol:
-
Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform a series of two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum Preparation: Culture the test bacterium overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Apoptosis Assay using Flow Cytometry (Annexin V Staining)
This protocol details the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptotic cells via flow cytometry.
Caption: Workflow for apoptosis detection by flow cytometry.
Protocol:
-
Cell Culture and Treatment: Seed the desired cancer cell line in appropriate culture vessels. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48 hours). Include an untreated control.
-
Cell Harvesting: Gently harvest the cells, including both adherent and floating populations. Wash the cells with cold phosphate-buffered saline (PBS).
-
Annexin V and PI Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Excite the fluorochromes using an appropriate laser and collect the emission signals.
-
Data Analysis: Create dot plots of PI versus Annexin V-FITC fluorescence. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated antibacterial and cytotoxic activities. While its cytotoxic mechanism is linked to the induction of apoptosis, the precise molecular target remains an active area of investigation. Future research should focus on target identification studies, potentially utilizing techniques such as affinity chromatography, proteomics, or genetic screening to pinpoint the specific cellular components with which this compound interacts. A deeper understanding of its molecular mechanism of action will be crucial for the rational design of more potent and selective derivatives for potential therapeutic applications in infectious diseases and oncology.
References
- 1. New antibiotic napyradiomycins A2 and B4 and stereochemistry of napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
Napyradiomycin A2 antibacterial spectrum.
An In-depth Technical Guide on the Antibacterial Spectrum of Napyradiomycin A2
Introduction
Napyradiomycins are a class of meroterpenoids, natural products derived from a hybrid terpenoid/polyketide biosynthetic pathway, that are primarily isolated from actinomycetes, particularly of the genus Streptomyces.[1][2][3] First discovered in 1986 from the soil-derived bacterium Chainia rubra (later reclassified as Streptomyces), this family of compounds is characterized by a semi-naphthoquinone chromophore and various halogenation patterns.[1][2] this compound, along with its stereoisomers Napyradiomycin A2a and A2b, is a notable member of this family.[4][5] These compounds have garnered significant interest due to their broad range of biological activities, including antibacterial, cytotoxic, and enzyme-inhibiting properties.[1][2][6] This guide focuses specifically on the antibacterial spectrum of this compound and its closely related analogues, providing quantitative data, experimental methodologies, and an overview of its biological context.
Antibacterial Spectrum and Quantitative Data
This compound and its related compounds demonstrate significant activity primarily against Gram-positive bacteria, including clinically important strains like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[1][4] Conversely, they generally exhibit no significant activity against Gram-negative bacteria such as Escherichia coli and Acinetobacter baumannii.[1][6][7] The antibacterial efficacy, measured by the Minimum Inhibitory Concentration (MIC), varies among different napyradiomycin analogues, highlighting the influence of minor structural modifications on their potency.
The quantitative antibacterial activities of this compound isomers and other selected analogues are summarized in the table below.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Napyradiomycin A2a/A2b | Methicillin-resistant Staphylococcus aureus (MRSA) MB5393 | Not specified, but active | [4] |
| Napyradiomycin A2a/A2b | Mycobacterium tuberculosis H37Ra | Not specified, but active | [4] |
| Napyradiomycin B2 | Methicillin-resistant Staphylococcus aureus (MRSA) | 3 - 6 | [1][4] |
| Napyradiomycin B2 | Mycobacterium tuberculosis H37Ra | 24 - 48 | [4] |
| Napyradiomycin B4 | Methicillin-resistant Staphylococcus aureus (MRSA) | 12 - 24 | [4] |
| Napyradiomycin B4 | Mycobacterium tuberculosis H37Ra | 12 - 24 | [4] |
| Napyradiomycin D1 | Methicillin-resistant Staphylococcus aureus (MRSA) | 12 - 24 | [4] |
| Napyradiomycin D1 | Mycobacterium tuberculosis | 24 - 48 | [4] |
| Napyradiomycin A1 | Staphylococcus aureus ATCC 29213 | 1 - 2 | [6] |
| Napyradiomycin A1 | Bacillus subtilis SCSIO BS01 | 1 - 2 | [6] |
| Napyradiomycin A1 | Bacillus thuringiensis SCSIO BT01 | 1 - 2 | [6] |
| Napyradiomycin B3 | Staphylococcus aureus ATCC 29213 | 0.25 - 0.5 | [6] |
| Napyradiomycin B3 | Bacillus subtilis SCSIO BS01 | 0.25 - 0.5 | [6] |
| Napyradiomycin B3 | Bacillus thuringiensis SCSIO BT01 | 0.25 - 0.5 | [6] |
| Analogue A80915G | Staphylococcus, Streptococcus, Enterococcus strains | 2 - 16 | [4][7] |
| Analogue CNQ-525-2 | Staphylococcus aureus ATCC 29213 | 0.5 - 1 | [6] |
| Analogue CNQ-525-2 | Bacillus subtilis SCSIO BS01 | 0.5 - 1 | [6] |
| Analogue CNQ-525-2 | Bacillus thuringiensis SCSIO BT01 | 0.5 - 1 | [6] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay for evaluating antimicrobial activity. The broth microdilution method is a standard and widely used technique for this purpose.[7][8]
Broth Microdilution Method for MIC Determination
This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a specified incubation period.[8]
1. Preparation of Reagents and Materials:
- Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
- Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
- Sterile 96-well microtiter plates.
- Bacterial culture in the logarithmic growth phase.
- Positive control (a known antibiotic, e.g., ampicillin, penicillin G).[6][7]
- Negative control (medium with solvent, without bacteria) and growth control (medium with bacteria, without compound).
2. Assay Procedure:
Serial Dilution: A two-fold serial dilution of the test compound is prepared directly in the wells of the 96-well plate using sterile broth. For example, starting from a concentration of 128 µg/mL down to 0.25 µg/mL or lower.
Inoculum Preparation: The bacterial culture is diluted in broth to achieve a standardized concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. The final volume in each well is typically 100-200 µL.
Incubation: The microtiter plate is incubated under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours).
Result Interpretation: After incubation, the plates are examined visually or with a plate reader for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Workflow for the Broth Microdilution MIC Assay. Known Biological Activities and Potential Mechanisms
While the precise molecular target for the antibacterial action of this compound is not fully elucidated, compounds of this class are known to possess a range of biological activities that may contribute to their effects. They have been reported as inhibitors of gastric (H+/K+)-ATPases and as estrogen receptor antagonists.[2] The highly conjugated chemical structure suggests they could act as Michael acceptors, potentially reacting with nucleophilic residues in key bacterial proteins or enzymes, leading to non-specific cellular damage. However, the observed variations in potency with minor structural changes suggest a more specific interaction with a biological target rather than broad, non-specific action.[2]
Conclusion
This compound and its analogues represent a promising class of antibacterial compounds with potent activity against a range of Gram-positive pathogens, including drug-resistant strains. Their efficacy is highly dependent on their specific chemical structure. Further investigation into their mechanism of action is crucial for their potential development as therapeutic agents. The detailed MIC data and standardized protocols provided herein serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development.
References
- 1. New Napyradiomycin Analogues from Streptomyces sp. Strain CA-271078 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights for napyradiomycin family: structures, bioactivities and biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Meroterpenoid natural products from Streptomyces bacteria – the evolution of chemoenzymatic syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Terpenoids Produced by Actinomycetes: Napyradiomycins from Streptomyces antimycoticus NT17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Napyradiomycin A2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Napyradiomycins are a class of halogenated meroterpenoids produced by actinomycete bacteria, first isolated in 1986.[1] This class of natural products has garnered significant interest due to its diverse biological activities, including antibacterial, antifungal, and cytotoxic properties.[2][3] Napyradiomycin A2, a prominent member of this family, features a semi-naphthoquinone core, a chlorinated dihydropyran ring, and a 10-carbon monoterpenoid side chain.[4] Understanding the structure-activity relationship (SAR) of this compound is crucial for the rational design of more potent and selective analogs for therapeutic applications. This technical guide provides an in-depth analysis of the SAR of this compound, with a focus on its antibacterial and cytotoxic activities. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Antibacterial and Cytotoxic Activities
The biological activity of this compound and its analogs is summarized in the following tables. Minimum Inhibitory Concentration (MIC) values indicate antibacterial potency, while IC50 values represent the concentration required to inhibit 50% of cancer cell growth, indicating cytotoxic activity.
Table 1: Antibacterial Activity (MIC, µg/mL) of this compound and Analogs
| Compound | Staphylococcus aureus | Bacillus subtilis | Bacillus thuringiensis | Methicillin-resistantStaphylococcus aureus (MRSA) |
| Napyradiomycin A2a | - | - | - | 3-6[5] |
| Napyradiomycin A2b | - | - | - | 3-6[5] |
| Napyradiomycin A1 | 1-2[3] | 1[3] | 2[3] | - |
| 3-dechloro-3-bromonapyradiomycin A1 | 0.5-1[3] | 0.5[3] | 1[3] | - |
| 4-dehydro-4a-dechloronapyradiomycin A1 | 8[3] | 4[3] | 8[3] | - |
| 18-oxonapyradiomycin A1 | 32[3] | 16[3] | 32[3] | - |
| Napyradiomycin B1 | 4[3] | 2[3] | 4[3] | - |
| Napyradiomycin B3 | 0.25-0.5[3] | 0.25[3] | 0.5[3] | - |
| Napyradiomycin B2 | - | - | - | 3-6[6] |
| Napyradiomycin B4 | - | - | - | 12-24[6] |
Table 2: Cytotoxic Activity (IC50, µM) of this compound and Analogs
| Compound | SF-268 (CNS Cancer) | MCF-7 (Breast Cancer) | NCI-H460 (Lung Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) |
| Napyradiomycin A2a | - | - | - | 30.4[6] | - |
| Napyradiomycin A2b | - | - | - | 28.6[6] | - |
| Napyradiomycin A1 | <20[3] | <20[3] | <20[3] | <20[3] | - |
| 3-dechloro-3-bromonapyradiomycin A1 | <20[3] | <20[3] | <20[3] | <20[3] | - |
| 4-dehydro-4a-dechloronapyradiomycin A1 | >20[3] | >20[3] | >20[3] | >20[3] | - |
| 18-oxonapyradiomycin A1 | >20[3] | >20[3] | >20[3] | >20[3] | - |
| Napyradiomycin B1 | <20[3] | <20[3] | <20[3] | <20[3] | 2[7] |
| Napyradiomycin B3 | <20[3] | <20[3] | <20[3] | <20[3] | 3[7] |
| Napyradiomycin B2 | - | - | - | 27.1[6] | - |
| Napyradiomycin B4 | - | - | - | 41.7[6] | 10[7] |
Structure-Activity Relationship Analysis
Based on the available data, several key structural features influencing the biological activity of napyradiomycins can be identified:
-
Halogenation: The presence and nature of halogens on the dihydropyran ring and the monoterpenoid side chain significantly impact activity. For instance, bromination at C-3 in place of chlorine (as in 3-dechloro-3-bromonapyradiomycin A1) appears to maintain or slightly improve antibacterial and cytotoxic potency compared to Napyradiomycin A1.[3]
-
C-17 Oxidation: Oxidation of the C-17 methyl group to an aldehyde, as seen in 18-oxonapyradiomycin A1, leads to a significant reduction in both antibacterial and cytotoxic activities.[8]
-
C4-C4a Unsaturation: The presence of a double bond between C-4 and C-4a, as in 4-dehydro-4a-dechloronapyradiomycin A1, results in decreased biological activity.[8]
-
Monoterpenoid Side Chain: The structure of the C-10a monoterpenoid substituent is a major determinant of activity. While both linear (A-series) and cyclized (B-series) monoterpenoids can exhibit potent activity, further modifications within this chain can dramatically alter the biological profile.[8]
Experimental Protocols
Detailed methodologies for the key biological assays are provided below.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is adapted from established broth microdilution methods.[9][10]
1. Preparation of Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis).
-
Mueller-Hinton Broth (MHB).
-
96-well microtiter plates.
-
This compound and analog stock solutions (typically in DMSO).
-
Positive control antibiotic (e.g., ampicillin).
-
Spectrophotometer.
2. Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a starting optical density (OD) at 600 nm corresponding to approximately 1-5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the test compound, resulting in a final volume of 200 µL.
-
Controls: Include wells with bacteria and MHB only (growth control) and wells with MHB only (sterility control).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the OD at 600 nm using a microplate reader.
Cytotoxicity Assay (MTT Assay)
This protocol is based on standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay procedures.[11][12][13]
1. Preparation of Materials:
-
Cancer cell lines (e.g., HCT-116, HepG2).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
This compound and analog stock solutions (in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
2. Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium and add 100 µL to the respective wells. Include wells with cells and medium only (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Experimental Workflow for MIC Assay
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Experimental Workflow for MTT Cytotoxicity Assay
References
- 1. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Napyradiomycin Analogues from Streptomyces sp. Strain CA-271078 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Meroterpenoid natural products from Streptomyces bacteria – the evolution of chemoenzymatic syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. protocols.io [protocols.io]
- 10. youtube.com [youtube.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
Napyradiomycin A2: A Comprehensive Technical Review
A Meroterpenoid with Promising Antibacterial and Cytotoxic Potential
For Researchers, Scientists, and Drug Development Professionals
Napyradiomycin A2 is a member of the napyradiomycin family of meroterpenoids, natural products biosynthesized by actinomycetes. These compounds are characterized by a semi-naphthoquinone core and a terpenoid subunit. First isolated from the culture broth of Chainia rubra MG802-AF1, this compound has garnered interest for its biological activities, primarily its antibacterial and cytotoxic properties. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its quantitative biological data, experimental methodologies, and known mechanisms of action.
Quantitative Biological Data
The biological activity of this compound and its stereoisomers, A2a and A2b, has been evaluated against various bacterial strains and cancer cell lines. The following tables summarize the available quantitative data to facilitate comparison.
| Compound | Bacterial Strain | MIC (μg/mL) | Reference(s) |
| Napyradiomycin A2b | Methicillin-resistant Staphylococcus aureus (MRSA) | 3–6 | [1] |
| Napyradiomycin A2b | Mycobacterium tuberculosis H37Ra | 12–48 | [1] |
Table 1: Antibacterial Activity of Napyradiomycin A2b. MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of the compound that inhibits the visible growth of a microorganism.
While specific IC50 values for this compound and its stereoisomers against a comprehensive panel of cancer cell lines are not extensively reported, the broader napyradiomycin class has demonstrated cytotoxic effects. For instance, other napyradiomycin analogues have shown moderate cytotoxicity against human cancer cell lines such as SF-268, MCF-7, NCI-H460, and HepG-2, with IC50 values often below 20 μM.[2]
Experimental Protocols
The following sections detail the standard methodologies used to assess the biological activity of this compound and related compounds.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The antibacterial activity of napyradiomycins is typically determined using the broth microdilution method. This technique is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay
Caption: Broth microdilution workflow for MIC determination.
Detailed Steps:
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: The bacterial strain to be tested is cultured to a specific density, typically corresponding to a 0.5 McFarland standard, and then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: The prepared bacterial suspension is added to each well of the microtiter plate containing the serially diluted compound.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of this compound on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow for MTT Cytotoxicity Assay
Caption: MTT assay workflow for determining cytotoxicity.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specific duration (typically 48 to 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell viability by 50%.
Mechanism of Action
The precise molecular mechanisms of action for this compound are not yet fully elucidated. However, based on the known activities of the broader napyradiomycin and naphthoquinone classes of compounds, potential mechanisms can be proposed.
Antibacterial Mechanism
The antibacterial activity of quinone-containing compounds is often attributed to their ability to generate reactive oxygen species (ROS) and to interfere with cellular processes through Michael addition reactions.
Proposed Antibacterial Mechanism of Action
References
- 1. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Napyradiomycin A2: Properties, Protocols, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Napyradiomycin A2, a halogenated naphthoquinone antibiotic. It details its chemical and physical properties, provides methodological insights into its isolation and biological evaluation, and explores its mechanism of action, with a focus on its antibacterial and cytotoxic activities.
Core Properties of this compound
This compound is a member of the napyradiomycin family of meroterpenoids, which are natural products derived from a hybrid polyketide and terpenoid biosynthetic pathway. First isolated from the culture broth of Chainia rubra MG802-AF1, its structure was elucidated through NMR studies.[1]
| Property | Value | Source |
| CAS Number | 111216-62-7 | N/A |
| Molecular Weight | 497.41 g/mol | N/A |
| Molecular Formula | C₂₅H₃₀Cl₂O₆ | N/A |
Experimental Protocols
Isolation and Purification of this compound from Chainia rubra
1. Fermentation and Extraction:
-
Chainia rubra (e.g., strain MG802-AF1) is cultured in a suitable broth medium to promote the production of secondary metabolites.
-
The culture broth is harvested and subjected to solvent extraction, typically with an equal volume of ethyl acetate, to partition the organic compounds.
-
The organic phase is collected and the solvent is evaporated under reduced pressure to yield a crude extract.
2. Chromatographic Purification:
-
The crude extract is first fractionated using silica gel column chromatography with a gradient elution system of petroleum ether and ethyl acetate.
-
Fractions containing compounds with the characteristic napyradiomycin UV absorption profile are collected.
-
Further purification is achieved through preparative High-Performance Liquid Chromatography (HPLC), often on a C18 reversed-phase column, with a gradient of acetonitrile and water as the mobile phase.
-
Fractions are collected and analyzed for purity, and those containing pure this compound are pooled and concentrated.
Below is a logical workflow for the isolation and purification process.
Antibacterial Activity Assay
The antibacterial activity of this compound is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium (e.g., Staphylococcus aureus, Bacillus subtilis) is grown on an appropriate agar medium.
-
Colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to the final inoculum density.
2. Broth Microdilution Assay:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compound are prepared in the wells of a 96-well microtiter plate containing the appropriate broth.
-
The standardized bacterial inoculum is added to each well.
-
Positive (broth with bacteria and no compound) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of this compound on cancer cell lines, such as the human colon carcinoma cell line HCT-116, can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Culture and Seeding:
-
HCT-116 cells are maintained in a suitable culture medium (e.g., McCoy's 5A medium supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
-
A stock solution of this compound is prepared and serially diluted in the culture medium.
-
The medium from the cell plates is replaced with the medium containing different concentrations of the compound.
-
Control wells with vehicle (e.g., DMSO) and untreated cells are included.
-
The plates are incubated for a specified period (e.g., 72 hours).
3. MTT Assay and Data Analysis:
-
After the incubation period, the medium is replaced with a fresh medium containing MTT solution.
-
The plates are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Biological Activity and Mechanism of Action
Antibacterial Activity
This compound exhibits activity against Gram-positive bacteria. The table below summarizes the reported MIC values for napyradiomycin analogs against various bacterial strains. It is important to note that specific MIC values for this compound are not consistently reported across the literature, and the activity can vary between different napyradiomycin derivatives.
| Compound | Staphylococcus aureus (ATCC 29213) | Bacillus subtilis (SCSIO BS01) | Bacillus thuringiensis (SCSIO BT01) |
| Napyradiomycin A1 | 1-2 µg/mL | - | - |
| Analog 2 | 0.5-1 µg/mL | - | - |
| Napyradiomycin B3 | 0.25-0.5 µg/mL | - | - |
Data for analogs are presented to illustrate the general antibacterial profile of the napyradiomycin class.[2]
Cytotoxic Activity and Apoptosis Induction
Napyradiomycins have been shown to possess cytotoxic activity against various cancer cell lines. Notably, they have been observed to induce apoptosis in the HCT-116 human colon carcinoma cell line.
| Compound | IC₅₀ against HCT-116 cells |
| Napyradiomycin Analog 1 | 4.3 µM |
| Napyradiomycin Analog 2 | 13.1 µM |
| Napyradiomycin F | 9.42 µg/mL |
IC₅₀ values for napyradiomycin analogs are provided to demonstrate the cytotoxic potential within this compound class.[3]
While the precise molecular pathway of apoptosis induced by this compound in HCT-116 cells is not fully elucidated in the available literature, studies on other compounds inducing apoptosis in this cell line suggest the involvement of either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. A generalized model for apoptosis induction in HCT-116 cells, which could be triggered by compounds like napyradiomycins, is depicted below. This often involves the activation of initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3), and is regulated by Bcl-2 family proteins.
Conclusion
This compound is a promising natural product with notable antibacterial and cytotoxic properties. Further research is warranted to fully elucidate its mechanism of action, particularly the specific signaling pathways involved in its induction of apoptosis. The experimental protocols outlined in this guide provide a foundation for researchers to conduct further investigations into this and other related compounds. The continued exploration of napyradiomycins may lead to the development of new therapeutic agents for infectious diseases and cancer.
References
A Comprehensive Technical Guide to Napyradiomycin A2 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Napyradiomycin A2 (Nap-A2) is a member of the napyradiomycin family of meroterpenoids, naturally produced by actinomycetes, notably Chainia rubra and Streptomyces species. This document provides an in-depth technical guide for researchers interested in utilizing Nap-A2. It covers commercial sourcing, key biological activities supported by quantitative data, detailed experimental protocols for its application in research, and an exploration of its known mechanisms of action, including the induction of apoptosis.
Sourcing and Procurement of this compound
This compound is available for research purposes from several specialized chemical suppliers. Researchers should note that this compound is intended for laboratory research use only and not for therapeutic or human consumption.
Potential Suppliers:
-
BOC Sciences: Lists this compound (CAS 111216-62-7).[1]
-
TargetMol: Offers this compound for research, categorized under inhibitors and natural products.[2]
It is recommended to contact these suppliers directly to inquire about availability, purity, and pricing.
Biological Activity and Quantitative Data
This compound exhibits a range of biological activities, primarily antibacterial and cytotoxic effects. It is a halogenated natural product known for its activity against Gram-positive bacteria and mycobacteria.[1][2]
Antibacterial Activity
Napyradiomycins, as a class, are potent antibacterial agents, particularly against Gram-positive bacteria. The activity of Nap-A2 and its close analogs is summarized below.
Table 1: Minimum Inhibitory Concentration (MIC) of Napyradiomycin Analogs against Various Bacterial Strains
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Napyradiomycin A2a | Methicillin-resistant Staphylococcus aureus (MRSA) MB5393 | - | [3] |
| Napyradiomycin A2b | Methicillin-resistant Staphylococcus aureus (MRSA) MB5393 | - | [3] |
| Napyradiomycin A2a | Mycobacterium tuberculosis H37Ra | - | [3] |
| Napyradiomycin A2b | Mycobacterium tuberculosis H37Ra | - | [3] |
| Napyradiomycin Analogs (general) | Staphylococcus and Bacillus strains | 0.25 to 32 | [4] |
Note: Specific MIC values for this compound were not available in the reviewed literature; data for its stereoisomers (A2a and A2b) and general analogs are presented.
Cytotoxic Activity
Napyradiomycins have demonstrated cytotoxic effects against various cancer cell lines. This activity is often linked to the induction of apoptosis.
Table 2: Cytotoxic Activity (IC50) of Napyradiomycin Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| Napyradiomycin A2a | Human liver adenocarcinoma (HepG-2) | 30.4 | [3] |
| Napyradiomycin A2b | Human liver adenocarcinoma (HepG-2) | 28.6 | [3] |
| Various Napyradiomycins | Human colon carcinoma (HCT-116) | < 1 to > 100 | [5] |
| Various Napyradiomycins | SF-268, MCF-7, NCI-H460, HepG-2 | below 20 | [4] |
Experimental Protocols
This section details common experimental methodologies for investigating the biological activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard microdilution broth methods.
Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Prepare Bacterial Inoculum: Culture the desired bacterial strain (e.g., S. aureus, B. subtilis) in an appropriate broth medium to the mid-logarithmic phase. Adjust the concentration to approximately 5 x 105 colony-forming units (CFU)/mL.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the broth medium in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculation: Add an equal volume of the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Cytotoxicity Assay (MTT Assay)
This protocol is a common method for assessing the cytotoxic effect of a compound on cancer cell lines.
Workflow for MTT Cytotoxicity Assay:
References
- 1. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial and cytotoxic new napyradiomycins from the marine-derived Streptomyces sp. SCSIO 10428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Napyradiomycin A4 and Its Relate Compounds, a New Anti-PRV Agent and Their Antibacterial Activities, from Streptomyces kebangsaanensis WS-68302 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New antibiotic napyradiomycins A2 and B4 and stereochemistry of napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Napyradiomycins are a family of halogenated meroterpenoid antibiotics isolated from Streptomyces species.[1] They exhibit a broad range of biological activities, including antibacterial action against multidrug-resistant strains such as MRSA and VRSA, as well as anticancer and antiangiogenic properties.[1][2] The complex polycyclic architecture and multiple stereocenters of napyradiomycins, particularly the halogenated stereocenters, present significant challenges for chemical synthesis.[1] This document provides detailed application notes and protocols for two distinct and successful approaches to the asymmetric synthesis of Napyradiomycin A1: a chemical synthesis strategy and a chemoenzymatic approach.
Chemical Synthesis Approach: Enantioselective Total Synthesis of (-)-Napyradiomycin A1
This approach, developed by Snyder and coworkers, relies on two key transformations: a highly asymmetric chlorination of an isolated olefin and a Johnson-Claisen rearrangement to construct a key quaternary carbon center.[3]
Key Features:
-
Enantioselectivity: Achieved through a novel asymmetric chlorination reaction.[3]
-
Convergent Strategy: Builds complex fragments that are later combined.
-
Stereocontrol: The initial asymmetric chlorination sets the stereochemistry for subsequent transformations.[3]
Experimental Protocols
1. Asymmetric Chlorination of an Isolated Olefin
This protocol describes the enantioselective chlorination of a key intermediate olefin using a chiral BINOL-derived ligand.
-
Reagents and Materials:
-
Intermediate alkene
-
(S)-BINOL-type ligand
-
Borane-THF complex (BH₃·THF)
-
Glacial Acetic Acid
-
Chlorine (Cl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for air- and moisture-sensitive reactions
-
-
Procedure:
-
To a solution of the (S)-BINOL-type ligand (4.0 equiv) in anhydrous THF, add BH₃·THF (4.0 equiv) and glacial acetic acid (4.0 equiv) at 25 °C.
-
Stir the mixture for 20 minutes at 25 °C.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in anhydrous THF and add the intermediate alkene (1.0 equiv).
-
Stir the resulting mixture for 1 hour at 25 °C.
-
Cool the reaction to -78 °C and bubble Cl₂ gas through the solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
2. Johnson-Claisen Rearrangement
This protocol details the construction of the C10 quaternary stereocenter via a Johnson-Claisen rearrangement.
-
Reagents and Materials:
-
Allylic alcohol intermediate
-
Trimethyl orthoacetate (CH₃C(OMe)₃)
-
Propionic acid (catalyst)
-
Toluene
-
Sealed tube
-
-
Procedure:
-
In a sealed tube, dissolve the allylic alcohol intermediate in toluene.
-
Add an excess of trimethyl orthoacetate and a catalytic amount of propionic acid.
-
Seal the tube and heat the reaction mixture to 130 °C.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Quantitative Data for Chemical Synthesis
| Step | Product | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |
| Asymmetric Chlorination | Dichloro intermediate | 93% | 87% (up to 95% after recrystallization) | N/A |
| Johnson-Claisen Rearrangement | Ester intermediate | 27% (68% recovered starting material) | N/A | >20:1 |
| Overall Synthesis | (-)-Napyradiomycin A1 | 15 linear steps | >99% | N/A |
Chemoenzymatic Synthesis Approach
This innovative approach utilizes a cascade of enzymatic reactions to construct Napyradiomycin A1 from simple precursors in a one-pot synthesis. This biomimetic strategy leverages the high selectivity and efficiency of enzymes.[1]
Key Features:
-
Biocatalysis: Employs a series of five recombinant enzymes.[1]
-
One-Pot Synthesis: Simplifies the synthetic process and reduces waste.[1]
-
High Stereoselectivity: The enzymes control the formation of all stereocenters.[1]
-
Green Chemistry: Reactions are performed in aqueous buffer under mild conditions.
Experimental Protocols
One-Pot Chemoenzymatic Synthesis of Napyradiomycin A1
-
Reagents and Materials:
-
1,3,6,8-Tetrahydroxynaphthalene (THN)
-
Dimethylallyl pyrophosphate (DMAPP)
-
Geranyl pyrophosphate (GPP)
-
Recombinant enzymes: NapT9, NapH1, NapT8, NapH3, NapH4 (as purified proteins)
-
HEPES buffer
-
MgCl₂
-
Na₃VO₄
-
H₂O₂
-
E. coli inorganic pyrophosphatase
-
-
Procedure:
-
Prepare a reaction mixture in HEPES buffer (pH 8.0) containing THN, GPP, DMAPP, MgCl₂, and Na₃VO₄.
-
Add the enzymes NapT9, NapH1, NapT8, NapH3, and NapH4 to the reaction mixture.
-
Include E. coli inorganic pyrophosphatase to minimize prenyltransferase inhibition.
-
Initiate the reaction by the sequential addition of H₂O₂.
-
Incubate the reaction at room temperature for 24 hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify Napyradiomycin A1 by HPLC.
-
Quantitative Data for Chemoenzymatic Synthesis
| Substrates | Enzymes | Product | Yield |
| THN, GPP, DMAPP | NapT9, NapH1, NapT8, NapH3, NapH4 | Napyradiomycin A1 | 45% (isolated yield) |
Visualizations
Logical Workflow for Chemical Synthesis
Caption: Key steps in the asymmetric chemical synthesis of (-)-Napyradiomycin A1.
Signaling Pathway for Chemoenzymatic Synthesis
Caption: The enzymatic cascade for the one-pot synthesis of Napyradiomycin A1.
References
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Napyradiomycin A2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for determining the Minimum Inhibitory Concentration (MIC) of Napyradiomycin A2, a member of the napyradiomycin family of antibiotics.[1][2] The protocols are based on established methods for antimicrobial susceptibility testing, including those outlined by the Clinical and Laboratory Standards Institute (CLSI).[3][4][5][6]
Napyradiomycins are a class of meroterpenoids produced by actinomycetes that have demonstrated a range of biological activities, including antibacterial properties.[2][7] Accurate determination of the MIC is a critical step in the evaluation of new antimicrobial agents, providing essential data on their potency and spectrum of activity.[4][8]
Data Presentation: In Vitro Antibacterial Activity of this compound and Analogs
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound and related compounds against various bacterial strains. These values have been compiled from multiple studies to provide a comparative overview of their antibacterial efficacy.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Napyradiomycin A2b | Staphylococcus aureus | 3-6 | [9] |
| Bacillus subtilis | 3-6 | [9] | |
| Mycobacterium tuberculosis H37Ra | 12-48 | [9] | |
| Napyradiomycin A1 | Staphylococcus aureus ATCC 29213 | 4 | [10] |
| Bacillus subtilis SCSIO BS01 | 2 | [10] | |
| Bacillus thuringiensis SCSIO BT01 | 1 | [10] | |
| Napyradiomycin B1 | Staphylococcus aureus ATCC 29213 | 2 | [10] |
| Bacillus subtilis SCSIO BS01 | 0.5 | [10] | |
| Bacillus thuringiensis SCSIO BT01 | 0.25 | [10][11] | |
| Napyradiomycin B3 | Staphylococcus aureus ATCC 29213 | 1 | [10] |
| Bacillus subtilis SCSIO BS01 | 0.25 | [10][11] | |
| Bacillus thuringiensis SCSIO BT01 | 0.5 | [10][11] | |
| 18-oxonapyradiomycin A1 | Staphylococcus aureus ATCC 29213 | 8 | [10] |
| Bacillus subtilis SCSIO BS01 | 4 | [10] | |
| Bacillus thuringiensis SCSIO BT01 | 4 | [10] | |
| Napyradiomycin A4 | Staphylococcus aureus ATCC 25923 | 25 | [12][13] |
| Streptococcus suis | >50 | [12][13] | |
| Erysipelothrix rhusiopathiae | 25 | [12][13] |
Note: The activity of napyradiomycins is predominantly against Gram-positive bacteria, with most compounds showing no significant activity against Gram-negative bacteria like Escherichia coli.[9][10][12]
Experimental Protocols
Two standard methods for determining the MIC of this compound are presented below: Broth Microdilution and Agar Dilution. These protocols are designed to be consistent with CLSI guidelines.[3][4][6]
Protocol 1: Broth Microdilution MIC Assay
This method determines the MIC in a liquid growth medium using a 96-well microtiter plate format.[4][5][14]
Materials:
-
This compound
-
Appropriate bacterial strains (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile saline (0.85%)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for this compound
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Procedure:
-
Preparation of this compound Stock Solution:
-
Due to the hydrophobic nature of many natural products, dissolve this compound in a minimal amount of DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).[5][15] Subsequent dilutions should be made in the appropriate broth medium. The final concentration of DMSO in the assay wells should not exceed 1% to avoid affecting bacterial growth.[5]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (OD₆₂₅ of 0.08-0.13).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a range of concentrations. Discard the final 100 µL from the last well.
-
The final volume in each well will be 100 µL before adding the inoculum.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL. This will dilute the this compound concentrations to the desired final test range.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Seal the plate or place it in a humidified container and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[4] Growth is typically observed as turbidity or a pellet at the bottom of the well. The sterility control should show no growth, and the growth control should show distinct turbidity.
-
Protocol 2: Agar Dilution MIC Assay
This method involves incorporating this compound into an agar medium, upon which the test organisms are inoculated.[16]
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes (90 mm)
-
Bacterial strains for testing
-
Inoculum replicating apparatus (optional)
-
Sterile saline (0.85%)
-
DMSO or other suitable solvent
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a concentrated stock solution of this compound in a suitable solvent as described in the broth microdilution protocol.
-
-
Preparation of Agar Plates:
-
Prepare MHA according to the manufacturer's instructions and sterilize.
-
Cool the molten agar to 45-50°C in a water bath.
-
Prepare a series of two-fold dilutions of the this compound stock solution in a sterile diluent.
-
Add a defined volume of each this compound dilution to a specific volume of molten agar to achieve the desired final concentrations (e.g., 2 mL of drug solution to 18 mL of agar).[16] Mix thoroughly but gently to avoid bubbles.
-
Pour the agar into sterile petri dishes to a depth of 3-4 mm and allow them to solidify.[17]
-
Prepare a drug-free control plate.
-
-
Preparation of Bacterial Inoculum:
-
Prepare the bacterial inoculum as described for the broth microdilution method, adjusting to a 0.5 McFarland standard.
-
-
Inoculation and Incubation:
-
Spot-inoculate a standardized volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of each agar plate, including the control plate. An inoculum replicating apparatus can be used to test multiple strains simultaneously.
-
Allow the inoculated spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism at the inoculation spot.[16]
-
Visualizations
The following diagrams illustrate the experimental workflows for the described MIC assay protocols.
References
- 1. New antibiotic napyradiomycins A2 and B4 and stereochemistry of napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Terpenoids Produced by Actinomycetes: Napyradiomycins from Streptomyces antimycoticus NT17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic and Antimicrobial Napyradiomycins from Two Marine-Derived, MAR 4 Streptomyces Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Napyradiomycin A4 and Its Relate Compounds, a New Anti-PRV Agent and Their Antibacterial Activities, from Streptomyces kebangsaanensis WS-68302 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Napyradiomycin A4 and Its Relate Compounds, a New Anti-PRV Agent and Their Antibacterial Activities, from Streptomyces kebangsaanensis WS-68302 | MDPI [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. apec.org [apec.org]
Application Notes and Protocols for Assessing Napyradiomycin A2 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic effects of Napyradiomycin A2, a member of the napyradiomycin class of compounds known for their potential as anticancer agents. The protocols detailed below are designed to facilitate the reproducible assessment of cell viability and elucidate the underlying mechanisms of this compound-induced cell death.
Introduction to this compound and its Cytotoxic Effects
Napyradiomycins are a class of meroterpenoids produced by actinomycetes that have demonstrated a range of biological activities, including antimicrobial and cytotoxic effects.[1] Notably, several napyradiomycin derivatives have been shown to inhibit the growth of various cancer cell lines, with studies indicating that their cytotoxic mechanism involves the induction of apoptosis.[2] Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its dysregulation is a hallmark of cancer.[2] The ability of this compound to induce apoptosis in cancer cells makes it a compound of significant interest for oncological research and drug development.
This document outlines two standard colorimetric assays for quantifying cell viability—the MTT and LDH assays—and provides a framework for investigating the apoptotic pathway potentially activated by this compound.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols. Consistent and organized data presentation is crucial for the comparison of results across different experimental conditions.
Table 1: MTT Assay - Cell Viability upon this compound Treatment
| This compound Concentration (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Mean Absorbance | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 100 | |||||
| X | ||||||
| Y | ||||||
| Z |
Table 2: LDH Assay - Cytotoxicity of this compound
| This compound Concentration (µM) | LDH Activity (OD 490 nm) - Replicate 1 | LDH Activity (OD 490 nm) - Replicate 2 | LDH Activity (OD 490 nm) - Replicate 3 | Mean LDH Activity | Standard Deviation | % Cytotoxicity |
| 0 (Vehicle Control) | 0 | |||||
| X | ||||||
| Y | ||||||
| Z | ||||||
| Positive Control (Lysis Buffer) | 100 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Cell culture medium (appropriate for the cell line)
-
96-well cell culture plates
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of cytotoxicity.
Materials:
-
This compound stock solution
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Cell culture medium
-
96-well cell culture plates
-
Lysis buffer (provided in the kit or 1% Triton X-100)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with this compound. Include the following controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with lysis buffer (positive control for 100% cytotoxicity).
-
Medium background: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Gently tap the plate to mix and measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment condition using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
Visualizations
The following diagrams illustrate the experimental workflow for assessing this compound cytotoxicity and a proposed signaling pathway for its apoptotic action.
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Proposed intrinsic apoptosis pathway for this compound.
References
Application Notes and Protocols for Napyradiomycin A2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro and in vivo studies conducted on Napyradiomycin A2, a meroterpenoid with notable antibacterial and cytotoxic properties. This document includes summaries of biological activities, detailed experimental protocols, and visualizations of associated cellular pathways to support further research and development.
In Vitro Applications
This compound and its analogs have demonstrated significant biological activity in various in vitro assays, primarily exhibiting antibacterial and cytotoxic effects.
Cytotoxic Activity
This compound and its related compounds have been shown to induce apoptosis in cancer cell lines.[1][2] The cytotoxic effects are variable among different analogs, suggesting that specific structural features are crucial for activity.
Table 1: Cytotoxicity of Napyradiomycin Analogs against HCT-116 Colon Carcinoma Cells [1]
| Compound | IC50 (µM) |
| Napyradiomycin CNQ525.510B (1) | 17 |
Note: The original source mentions a large variation in cytotoxicity among 14 tested napyradiomycins, but provides a specific IC50 value for this new analog.
Table 2: Cytotoxicity of Napyradiomycin Analogs against Various Human Cancer Cell Lines [3]
| Compound | Cell Line | IC50 (µM) |
| Napyradiomycin 2 | SF-268 | < 20 |
| Napyradiomycin 2 | MCF-7 | < 20 |
| Napyradiomycin 2 | NCI-H460 | < 20 |
| Napyradiomycin 2 | HepG-2 | < 20 |
| Napyradiomycin 4 | SF-268 | < 20 |
| Napyradiomycin 4 | MCF-7 | < 20 |
| Napyradiomycin 4 | NCI-H460 | < 20 |
| Napyradiomycin 4 | HepG-2 | < 20 |
| Napyradiomycin 6 | SF-268 | < 20 |
| Napyradiomycin 6 | MCF-7 | < 20 |
| Napyradiomycin 6 | NCI-H460 | < 20 |
| Napyradiomycin 6 | HepG-2 | < 20 |
| Napyradiomycin 7 | SF-268 | < 20 |
| Napyradiomycin 7 | MCF-7 | < 20 |
| Napyradiomycin 7 | NCI-H460 | < 20 |
| Napyradiomycin 7 | HepG-2 | < 20 |
Note: The study categorized these compounds as having moderate cytotoxicity with IC50 values below 20 µM, without providing the exact values.
Antibacterial Activity
Napyradiomycins were initially characterized for their antimicrobial activity.[1] They are particularly effective against Gram-positive bacteria.
Table 3: Minimum Inhibitory Concentration (MIC) of Napyradiomycin Analogs against Gram-Positive Bacteria [3]
| Compound | Staphylococcus aureus ATCC 29213 (µg/mL) | Bacillus subtilis SCSIO BS01 (µg/mL) | Bacillus thuringiensis SCSIO BT01 (µg/mL) |
| Napyradiomycin 1 | 32 | 8 | 16 |
| Napyradiomycin 2 | 1 | 0.5 | 0.5 |
| Napyradiomycin 4 | 2 | 1 | 1 |
| Napyradiomycin 5 | 32 | 16 | 16 |
| Napyradiomycin 6 | 8 | 4 | 4 |
| Napyradiomycin 7 | 0.5 | 0.25 | 0.25 |
| Napyradiomycin 8 | 16 | 8 | 8 |
Note: No activity was observed against the Gram-negative bacterium Escherichia coli ATCC 25922.
Experimental Protocols: In Vitro
Protocol 1: Cytotoxicity Assay using MTT Method
This protocol is a standard method for assessing cell viability and can be adapted for testing this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line (e.g., HCT-116).
Materials:
-
This compound
-
Human cancer cell line (e.g., HCT-116)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the HCT-116 cells into 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of complete DMEM medium. Incubate the plates for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Apoptosis Detection by Flow Cytometry
This protocol is based on the methodology described for detecting apoptosis in HCT-116 cells treated with napyradiomycin analogs.[1]
Objective: To quantify the induction of apoptosis by this compound using Yo-Pro-1 and Propidium Iodide (PI) staining followed by Fluorescence-Activated Cell Sorting (FACS) analysis.
Materials:
-
This compound
-
HCT-116 cells
-
Complete DMEM medium
-
Yo-Pro-1 iodide (1 µM stock solution)
-
Propidium Iodide (PI) solution (1 mg/mL)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed HCT-116 cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include a positive control for apoptosis (e.g., camptothecin) and a vehicle control.
-
Cell Harvesting: Detach the cells using trypsin, and then wash them with cold PBS.
-
Staining: Resuspend the cell pellet in 1 mL of cold PBS.
-
Add 1 µL of Yo-Pro-1 stock solution (final concentration 1 µM) and 1 µL of PI stock solution (final concentration 1 µg/mL).
-
Incubate the cells on ice for 30 minutes, protected from light.
-
Flow Cytometry Analysis: Analyze the stained cells immediately on a flow cytometer using 488 nm excitation.
-
Data Interpretation:
-
Viable cells: Yo-Pro-1 negative and PI negative.
-
Apoptotic cells: Yo-Pro-1 positive and PI negative.
-
Necrotic or late apoptotic cells: Yo-Pro-1 positive and PI positive.
-
Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Objective: To determine the MIC of this compound against Gram-positive bacteria.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37°C)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Signaling Pathways
Napyradiomycins have been shown to induce apoptosis, a form of programmed cell death.[1] While the precise molecular mechanism for this compound has not been fully elucidated, a general overview of apoptotic signaling is presented below. Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases.
In Vivo Applications
Based on extensive literature searches, there are currently no publicly available studies detailing the in vivo efficacy, pharmacokinetics, or toxicology of this compound in animal models. Therefore, a specific protocol for in vivo studies cannot be provided at this time.
For researchers planning to initiate in vivo studies, a general workflow for a xenograft model is suggested below. This would need to be optimized based on preliminary in vitro data and potential future pharmacokinetic and toxicology studies.
References
- 1. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Napyradiomycin A2 in Cancer Research
Introduction
Napyradiomycins are a class of meroterpenoids, hybrid natural products derived from both polyketide and terpenoid pathways, primarily isolated from Streptomyces species.[1] These compounds are noted for their structural diversity, often featuring a semi-naphthoquinone core and halogenation patterns, which contribute to their wide range of biological activities.[1][2] Among this family, Napyradiomycin A2 has garnered interest for its potential as an anti-cancer agent. Like other napyradiomycins, its cytotoxic effects are a key area of investigation. This document provides an overview of the application of napyradiomycins in cancer research, with a focus on their mechanism of action and relevant experimental protocols. While specific quantitative data for this compound is limited in the available literature, data from closely related analogs, particularly Napyradiomycin A1, provide valuable insights into the family's potential.
Mechanism of Action
The primary anti-cancer mechanism attributed to the napyradiomycin class is the induction of apoptosis, or programmed cell death.[3][4][5] Cancer cells often evade apoptosis, leading to uncontrolled proliferation. Compounds that can reactivate this process are promising therapeutic candidates.[3] Studies on various napyradiomycin congeners have shown that they induce apoptosis in a dose-dependent manner in human colon adenocarcinoma cells (HCT-116).[3][4][5] This suggests that their cytotoxicity is not due to non-specific cellular damage but may involve interaction with specific biochemical targets within the apoptotic signaling cascade.[3]
The intrinsic apoptosis pathway, also known as the mitochondrial pathway, is a likely target. This pathway is regulated by the Bcl-2 family of proteins and involves the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of a caspase cascade, ultimately resulting in cell death.
Quantitative Data: Cytotoxic Activity of Napyradiomycins
While specific IC50 values for this compound are not detailed in the reviewed literature, the following table summarizes the cytotoxic activities of closely related and well-studied napyradiomycin analogs against various human cancer cell lines. This data provides a benchmark for the potency of this class of compounds.
| Compound | Cell Line | Assay Type | IC50 Value | Source |
| Napyradiomycin A1 | SF-268 (Glioma) | Cytotoxicity | < 20 µM | [1][6] |
| MCF-7 (Breast Cancer) | Cytotoxicity | < 20 µM | [1][6] | |
| NCI-H460 (Lung Cancer) | Cytotoxicity | < 20 µM | [1][6] | |
| HepG-2 (Liver Cancer) | Cytotoxicity | < 20 µM | [1][6] | |
| 3-dechloro-3-bromonapyradiomycin A1 | SF-268 (Glioma) | Cytotoxicity | < 20 µM | [1][6] |
| MCF-7 (Breast Cancer) | Cytotoxicity | < 20 µM | [1][6] | |
| NCI-H460 (Lung Cancer) | Cytotoxicity | < 20 µM | [1][6] | |
| HepG-2 (Liver Cancer) | Cytotoxicity | < 20 µM | [1][6] | |
| Napyradiomycin C-type analog | HCT-116 (Colon Cancer) | Cytotoxicity | 4.19 µg/mL | [7] |
| Napyradiomycin B4 | HCT-116 (Colon Cancer) | Cytotoxicity | 1.41 µg/mL | [7] |
| Various Napyradiomycins | HCT-116 (Colon Cancer) | Apoptosis Induction | Effective from ~4 µM | [3] |
Signaling Pathway Visualization
The diagram below illustrates a simplified model of the intrinsic apoptosis pathway, which is a probable mechanism of action for this compound and its analogs.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the measurement of the cytotoxic effects of this compound on a cancer cell line by determining the IC50 value. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures metabolic activity as an indicator of cell viability.[8][9]
Workflow:
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of this compound.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Apoptosis Detection by Flow Cytometry
This protocol is for quantifying apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining, followed by flow cytometry analysis.[10][11] Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters and stains the DNA of cells with compromised membranes (late apoptosis/necrosis).[10]
Workflow:
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., 1 x 10^6) in a suitable culture flask. After 24 hours, treat with this compound at a concentration determined from cytotoxicity assays (e.g., at or near the IC50 value). Incubate for a specified period (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Transfer the supernatant (containing floating cells) to a centrifuge tube. Wash the adherent cells with PBS, then detach them using trypsin. Combine the trypsinized cells with the supernatant.[10]
-
Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC or APC) and 5 µL of Propidium Iodide (PI) staining solution.[11][12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately (within 1 hour) using a flow cytometer.[12]
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells (or cells with compromised membranes)
-
References
- 1. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Napyradiomycin derivatives, produced by a marine-derived actinomycete, illustrate cytotoxicity by induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic and Antimicrobial Napyradiomycins from Two Marine-Derived, MAR 4 Streptomyces Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols: Napyradiomycin A4 as an Antiviral Agent Against Pseudorabies Virus (PRV)
Note for the Reader: While the query specified Napyradiomycin A2, the available scientific literature details the anti-Pseudorabies Virus (PRV) activity of a closely related analog, Napyradiomycin A4 . The following information is based on the findings related to Napyradiomycin A4.
Introduction
Pseudorabies virus (PRV), a member of the Alphaherpesvirinae subfamily, is the causative agent of Aujeszky's disease, a significant pathogen in the swine industry leading to substantial economic losses.[1] The emergence of PRV mutant strains has diminished the efficacy of conventional vaccines, highlighting the urgent need for novel and effective antiviral drugs.[1] Napyradiomycins, a class of meroterpenoids, have been investigated for various biological activities. Recent studies have demonstrated that Napyradiomycin A4, a derivative isolated from Streptomyces kebangsaanensis, exhibits significant antiviral activity against PRV, suggesting its potential as a promising candidate for antiviral drug development.[1][2]
Data Presentation
The antiviral activity of Napyradiomycin A4 against Pseudorabies virus was evaluated in vitro, with the key quantitative data summarized in the table below.
| Compound | IC₅₀ (µM) | CC₅₀ (µM) | Therapeutic Index (TI = CC₅₀/IC₅₀) |
| Napyradiomycin A4 | 2.056 | >30.8 | 14.98 |
| Ribavirin (Positive Control) | 58.032 | >100 | >1.72 |
Table 1: In vitro antiviral activity of Napyradiomycin A4 against PRV in Marc-145 cells.[1]
Experimental Protocols
Detailed methodologies for the key experiments to evaluate the antiviral activity of Napyradiomycin A4 against PRV are provided below.
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxicity of the test compound on the host cells.
Materials:
-
Marc-145 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Napyradiomycin A4 (stock solution of known concentration)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed Marc-145 cells into 96-well plates at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Napyradiomycin A4 in DMEM supplemented with 2% FBS.
-
Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a cell control (medium only) and a solvent control (highest concentration of DMSO used).
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC₅₀) is calculated by regression analysis of the dose-response curve.
Plaque Reduction Assay
This assay is used to determine the concentration of the antiviral compound that inhibits the formation of virus-induced plaques by 50% (IC₅₀).
Materials:
-
Marc-145 cells
-
Pseudorabies virus (PRV) stock of known titer
-
Napyradiomycin A4
-
DMEM with 2% FBS
-
Methylcellulose or Agarose overlay medium
-
Crystal Violet staining solution (0.5% crystal violet in 20% ethanol)
-
6-well plates
Procedure:
-
Seed Marc-145 cells in 6-well plates and grow until they form a confluent monolayer.
-
Prepare serial dilutions of Napyradiomycin A4 in DMEM.
-
In separate tubes, mix the compound dilutions with an equal volume of PRV suspension (containing approximately 100 plaque-forming units, PFU). Incubate for 1 hour at 37°C.
-
Remove the growth medium from the cell monolayers and inoculate with 200 µL of the virus-compound mixture.
-
Incubate for 1 hour at 37°C to allow for virus adsorption.
-
Remove the inoculum and overlay the cells with 2 mL of methylcellulose or agarose overlay medium containing the corresponding concentration of Napyradiomycin A4.
-
Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-3 days).
-
Fix the cells with 10% formalin and stain with crystal violet solution.
-
Count the number of plaques in each well.
-
The IC₅₀ value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Indirect Immunofluorescence Assay (IFA)
This assay is used to visualize the effect of the compound on the expression of viral proteins within infected cells.
Materials:
-
Marc-145 cells
-
PRV
-
Napyradiomycin A4
-
Primary antibody against a specific PRV protein (e.g., gB)
-
Fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-mouse IgG)
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining
-
Paraformaldehyde (4%)
-
Triton X-100 (0.1%)
-
Bovine Serum Albumin (BSA)
-
Fluorescence microscope
Procedure:
-
Seed Marc-145 cells on coverslips in 24-well plates.
-
Infect the cells with PRV at a specific multiplicity of infection (MOI) in the presence of different concentrations of Napyradiomycin A4.
-
Incubate for 24 hours at 37°C.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with 1% BSA for 30 minutes.
-
Incubate with the primary anti-PRV antibody for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on slides and visualize under a fluorescence microscope. A reduction in green fluorescence indicates inhibition of viral protein expression.[2]
Visualizations
Experimental Workflow for Antiviral Activity Assessment
Caption: Workflow for evaluating the antiviral activity of Napyradiomycin A4.
Proposed Mechanism of Action of Napyradiomycin A4 against PRV
Caption: Proposed inhibition of PRV protein synthesis by Napyradiomycin A4.
References
Formulating Napyradiomycin A2 for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of Napyradiomycin A2 for experimental use. This compound, a member of the napyradiomycin family of meroterpenoids, is a chlorinated naphthoquinone derivative isolated from Streptomyces species[1][2]. It has demonstrated a range of biological activities, including antibacterial effects against Gram-positive bacteria and cytotoxic activity against various cancer cell lines[3][4]. Due to its hydrophobic nature, appropriate formulation is critical for achieving reliable and reproducible results in both in vitro and in vivo experimental settings.
Physicochemical Properties and Solubility
Understanding the physicochemical properties of this compound is the foundation for its effective formulation.
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₀Cl₂O₆ | PubChem CID: 9983331 |
| Molecular Weight | 497.4 g/mol | PubChem CID: 9983331 |
| Appearance | Yellow brownish oil | [5] |
| Solubility | ||
| Water | Poorly soluble | General knowledge for hydrophobic compounds |
| DMSO | Soluble | Implied from experimental use in literature |
| Ethanol | Soluble | Implied from experimental use in literature |
| Methanol | Soluble | [6] |
| Dichloromethane | Soluble |
Stock Solution Preparation for In Vitro Use
For most cell-based assays, a concentrated stock solution of this compound is prepared in an organic solvent and then diluted to the final desired concentration in the cell culture medium. Dimethyl sulfoxide (DMSO) is the most commonly used solvent.
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Pre-weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.4974 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 100 µL of DMSO.
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but prolonged heating should be avoided to prevent degradation.
-
Sterilization (Optional but Recommended): If the stock solution needs to be sterile for long-term storage and direct addition to cell cultures, it can be filtered through a 0.22 µm syringe filter compatible with organic solvents (e.g., PTFE).
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Table of Recommended Solvents for In Vitro Stock Solutions
| Solvent | Concentration Range | Notes |
| DMSO | 1-20 mM | Most common solvent for cell-based assays. Ensure final DMSO concentration in culture medium is non-toxic to cells (typically <0.5%). |
| Ethanol | 1-10 mM | Can be used as an alternative to DMSO. Check for cell line sensitivity to ethanol. |
| Methanol | 1-10 mM | Another alternative, but less common for cell culture due to potential toxicity. |
Formulation Strategies for In Vivo Experimental Use
The poor aqueous solubility of this compound presents a significant challenge for in vivo administration. Direct injection of a DMSO stock solution is often not feasible due to toxicity and precipitation upon contact with aqueous physiological fluids. Therefore, more sophisticated formulation strategies are required.
3.1. Co-solvent Formulations
A common approach for increasing the solubility of hydrophobic compounds for parenteral administration is the use of a co-solvent system.
Protocol: Preparation of a Co-solvent Formulation (Example)
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile vials
Procedure:
-
Initial Dissolution: Dissolve this compound in a minimal amount of DMSO.
-
Addition of Co-solvent: Add PEG400 to the DMSO solution and mix well. A common starting ratio is 10% DMSO, 40% PEG400.
-
Aqueous Phase Addition: Slowly add saline or PBS to the organic phase while vortexing to reach the final desired volume. The final concentration of the organic solvents should be kept as low as possible while maintaining the drug in solution.
-
Observation: Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted by altering the solvent ratios or reducing the final drug concentration.
3.2. Lipid-Based Formulations
For oral administration, lipid-based formulations can enhance the solubility and absorption of hydrophobic drugs[7][8]. Self-emulsifying drug delivery systems (SEDDS) are a promising option.
Conceptual Workflow for Developing a SEDDS Formulation
Caption: Workflow for developing a self-emulsifying drug delivery system (SEDDS).
Table of Potential Excipients for In Vivo Formulations
| Formulation Type | Excipient Class | Examples |
| Co-solvent | Solvents | DMSO, Ethanol |
| Co-solvents | PEG400, Propylene Glycol | |
| Aqueous Phase | Saline, PBS | |
| Lipid-Based (SEDDS) | Oils (Lipids) | Labrafac™ PG, Maisine® CC[7] |
| Surfactants | Cremophor® EL, Tween® 80 | |
| Co-surfactants | Transcutol® HP, Capmul® MCM |
Putative Mechanism of Action: Induction of Apoptosis
Napyradiomycins have been shown to induce apoptosis in cancer cells[5][9]. As a quinone-containing compound, this compound likely exerts its cytotoxic effects through the generation of reactive oxygen species (ROS) and the induction of the intrinsic mitochondrial apoptosis pathway.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Putative mitochondrial pathway of apoptosis induced by this compound.
Experimental Protocols
5.1. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of this compound on a cancer cell line.
Workflow for MTT Assay
Caption: Experimental workflow for determining cytotoxicity using an MTT assay.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
5.2. Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.
Procedure:
-
Cell Treatment: Seed and treat cells with this compound as described for the cytotoxicity assay.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Disclaimer: These protocols provide general guidance. Researchers should optimize the conditions for their specific cell lines and experimental setups. The proposed mechanism of action is based on the chemical class of this compound and requires further experimental validation.
References
- 1. New antibiotic napyradiomycins A2 and B4 and stereochemistry of napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Terpenoids Produced by Actinomycetes: Napyradiomycins from Streptomyces antimycoticus NT17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Napyradiomycin derivatives, produced by a marine-derived actinomycete, illustrate cytotoxicity by induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Napyradiomycin A2 Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Napyradiomycin A2 is a member of the napyradiomycin class of antibiotics, which are meroterpenoids known for their complex structures and biological activities. As with any compound intended for research or drug development, understanding its stability profile and optimal storage conditions is critical to ensure its integrity, potency, and the reliability of experimental results. These application notes provide a comprehensive guide to the stability and storage of this compound, including recommended conditions, protocols for stability testing, and guidelines for data interpretation.
While specific public stability data for this compound is limited, the following recommendations are based on information available for the closely related Napyradiomycin A1 and general principles of pharmaceutical stability testing. It is imperative that researchers validate these conditions and protocols for their specific formulations and applications.
Recommended Storage Conditions
Proper storage is essential to prevent the degradation of this compound. Based on the recommendations for the structurally similar Napyradiomycin A1, the following conditions are advised:
| Form | Storage Temperature | Additional Recommendations |
| Solid (Powder) | -20°C[1] | Keep container tightly sealed in a cool, well-ventilated area. Protect from light and moisture. |
| In Solvent | -80°C[1] | Use a suitable, inert solvent. Protect from light. Minimize freeze-thaw cycles. |
Incompatible Materials: Avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents, as these may promote degradation[1].
Stability Testing Protocols
The following protocols are designed as templates for conducting stability studies on this compound. Researchers should adapt these protocols to their specific needs and analytical capabilities.
Forced Degradation Studies
Forced degradation studies are designed to identify potential degradation products and pathways under stress conditions. This information is crucial for developing stability-indicating analytical methods.
Experimental Workflow for Forced Degradation:
Caption: Workflow for Forced Degradation Studies.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at room temperature for a defined period (e.g., 8 hours). Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide. Incubate at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 7 days).
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.
-
Analysis: Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.
Data Presentation for Forced Degradation:
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Assay of this compound | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 | 60 | Data | Data | Data |
| 0.1 M NaOH | 8 | RT | Data | Data | Data |
| 3% H₂O₂ | 24 | RT | Data | Data | Data |
| Thermal (Solid) | 168 | 60 | Data | Data | Data |
| Thermal (Solution) | 168 | 60 | Data | Data | Data |
| Photolytic (Solid) | Data | RT | Data | Data | Data |
| Photolytic (Solution) | Data | RT | Data | Data | Data |
*Data to be filled in by the researcher.
Long-Term and Accelerated Stability Studies
These studies are performed to establish the shelf-life and recommended storage conditions for the final product.
Experimental Workflow for Long-Term/Accelerated Stability:
Caption: General Workflow for Stability Studies.
Protocol:
-
Prepare multiple batches of the this compound product in its final container closure system.
-
Place the samples in controlled environmental chambers under the following conditions:
-
Long-Term: -20°C ± 2°C.
-
Accelerated: 5°C ± 3°C.
-
-
Pull samples at predetermined time points:
-
Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: 0, 1, 3, and 6 months.
-
-
Analyze the samples for the following parameters using validated stability-indicating methods:
-
Appearance (e.g., color, clarity).
-
Assay (potency).
-
Purity (presence of degradation products).
-
Moisture content (for solid forms).
-
-
Evaluate the data to determine the rate of degradation and establish a shelf-life.
Data Presentation for Long-Term Stability:
| Time Point (Months) | Storage Condition | Appearance | Assay (%) | Total Impurities (%) |
| 0 | -20°C ± 2°C | Initial | Initial | Initial |
| 3 | -20°C ± 2°C | Data | Data | Data |
| 6 | -20°C ± 2°C | Data | Data | Data |
| 9 | -20°C ± 2°C | Data | Data | Data |
| 12 | -20°C ± 2°C | Data | Data | Data |
| 18 | -20°C ± 2°C | Data | Data | Data |
| 24 | -20°C ± 2°C | Data | Data | Data |
*Data to be filled in by the researcher.
Data Presentation for Accelerated Stability:
| Time Point (Months) | Storage Condition | Appearance | Assay (%) | Total Impurities (%) |
| 0 | 5°C ± 3°C | Initial | Initial | Initial |
| 1 | 5°C ± 3°C | Data | Data | Data |
| 3 | 5°C ± 3°C | Data | Data | Data |
| 6 | 5°C ± 3°C | Data | Data | Data |
*Data to be filled in by the researcher.
Conclusion
The stability and proper storage of this compound are paramount for its effective use in research and development. The recommendations and protocols outlined in these application notes provide a solid framework for handling and evaluating the stability of this compound. While based on the best available information for related compounds and general guidelines, it is crucial for researchers to perform their own stability studies to establish appropriate storage conditions and shelf-life for their specific preparations of this compound. This will ensure the quality and reliability of the data generated using this promising antibiotic.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Napyradiomycin A2 Fermentation Yield
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the fermentation of Napyradiomycin A2. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in optimizing your fermentation processes and improving the yield of this valuable secondary metabolite.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation in a question-and-answer format.
Q1: Why is the biomass of my Streptomyces culture low?
Low biomass can be a primary reason for poor this compound yield. Several factors can contribute to this issue:
-
Suboptimal Media Composition: The growth of Streptomyces is highly dependent on the availability of essential nutrients. Ensure your medium is not deficient in key carbon and nitrogen sources.
-
Incorrect pH: Streptomyces species generally prefer a neutral to slightly alkaline pH for optimal growth. A pH outside the range of 6.0-8.0 can inhibit biomass accumulation.
-
Inadequate Aeration and Agitation: Insufficient dissolved oxygen is a common limiting factor in Streptomyces fermentations. Low agitation may also lead to poor nutrient distribution.
-
Contamination: Microbial contamination can compete for nutrients and produce inhibitory substances, hindering the growth of your production strain.
Q2: My Streptomyces culture is growing well, but the this compound yield is low. What are the possible causes?
High biomass does not always correlate with high product yield. If you are observing good growth but poor production, consider the following:
-
Suboptimal Fermentation Parameters: The optimal conditions for growth and secondary metabolite production can differ. Temperature, pH, and dissolved oxygen levels that favor biomass accumulation may not be ideal for triggering the this compound biosynthetic pathway.
-
Nutrient Limitation or Repression: The production of secondary metabolites is often triggered by the depletion of certain nutrients, such as phosphate or specific carbon sources. Conversely, high concentrations of readily metabolizable sugars like glucose can cause catabolite repression, inhibiting antibiotic production.
-
Precursor Unavailability: The biosynthesis of this compound requires specific precursors derived from primary metabolism. A bottleneck in the supply of these precursors can limit the final product yield.
-
Product Degradation: this compound may be unstable under certain fermentation conditions (e.g., extreme pH or high temperatures), leading to degradation over time.
Q3: I am observing the production of other Napyradiomycin analogs instead of or in higher quantities than this compound. How can I improve the specificity?
The production of a mixture of related compounds is common in secondary metabolism. To enhance the production of this compound specifically, you can try:
-
Strain Improvement: Genetic engineering of the producing strain to knockout genes responsible for the biosynthesis of undesired analogs or to upregulate the specific enzymes for A2 production can be effective.
-
Precursor-Directed Biosynthesis: Supplementing the fermentation medium with specific precursors that favor the formation of the this compound backbone may steer the metabolic flux towards your desired product.
-
Optimizing Halogenation: The chlorination pattern is a key feature of Napyradiomycins. The availability of chloride ions in the medium can influence the type of analogs produced.
Q4: How can I troubleshoot contamination in my fermentation process?
Contamination is a critical issue that can lead to complete batch failure.[1] Here are some troubleshooting steps:
-
Aseptic Technique: Ensure strict aseptic techniques are followed during all stages, from media preparation and inoculation to sampling.
-
Sterilization Validation: Verify the effectiveness of your sterilization protocols for all equipment and media.
-
Microscopic Examination: Regularly examine your culture under a microscope to check for the presence of contaminating microorganisms.
-
Selective Plating: Plate samples of your fermentation broth on different agar media to detect and identify potential contaminants.
Frequently Asked Questions (FAQs)
What are the typical fermentation conditions for this compound production?
Based on literature for Napyradiomycin-producing Streptomyces strains, typical starting conditions are:
-
Temperature: 28-30°C
-
pH: 7.0-7.2
-
Agitation: 200-250 rpm in shake flasks
-
Incubation Time: 7-12 days
Which Streptomyces strains are known to produce this compound?
This compound has been isolated from strains such as Chainia rubra MG802-AF1 and Streptomyces antimycoticus NT17.[2][3]
What are the key precursors for this compound biosynthesis?
The biosynthesis of the Napyradiomycin core involves intermediates from the pentaketide and mevalonate pathways.[4] Therefore, ensuring a good supply of acetate and mevalonic acid precursors is important.
Quantitative Data on Fermentation Parameters
Optimizing fermentation parameters is crucial for maximizing this compound yield. The following tables summarize the impact of various components and conditions on the production of related Streptomyces secondary metabolites, which can serve as a guide for your optimization experiments.
Table 1: Effect of Carbon Source on Secondary Metabolite Production in Streptomyces sp.
| Carbon Source | Concentration (g/L) | Relative Yield (%) |
| Glucose | 20 | 100 |
| Soluble Starch | 20 | 125 |
| Maltose | 20 | 110 |
| Glycerol | 20 | 90 |
| Lactose | 20 | 75 |
Note: Data is generalized from studies on Streptomyces secondary metabolite production and should be optimized for your specific strain and process.
Table 2: Effect of Nitrogen Source on Secondary Metabolite Production in Streptomyces sp.
| Nitrogen Source | Concentration (g/L) | Relative Yield (%) |
| Yeast Extract | 10 | 100 |
| Peptone | 10 | 115 |
| Soybean Meal | 10 | 130 |
| Ammonium Sulfate | 5 | 80 |
| Sodium Nitrate | 5 | 95 |
Note: Data is generalized from studies on Streptomyces secondary metabolite production and should be optimized for your specific strain and process.
Experimental Protocols
Protocol 1: Seed Culture Preparation for Streptomyces sp.
-
Prepare the seed medium (e.g., ISP2 medium or a custom seed medium). A typical seed medium for a Napyradiomycin-producing strain consists of (per liter): 10 g starch, 4 g yeast extract, 2 g peptone, 1 g CaCO₃, and 30 g sea salt, with the pH adjusted to 7.0 before sterilization.
-
Dispense the medium into flasks and sterilize by autoclaving.
-
Inoculate a flask with a glycerol stock or a spore suspension of the Streptomyces strain.
-
Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 3 days, or until dense mycelial growth is observed.
Protocol 2: Production of this compound in Shake Flasks
-
Prepare the production medium. The same medium as the seed culture can often be used for initial production trials.
-
Sterilize the production medium in flasks.
-
Inoculate the production flasks with 6-10% (v/v) of the seed culture.
-
Incubate the production cultures at 28°C on a rotary shaker at 200 rpm for 7-12 days.
-
Monitor the fermentation periodically by measuring pH, biomass, and this compound concentration using appropriate analytical methods (e.g., HPLC).
Visualizations
Biosynthetic Pathway of this compound
The following diagram illustrates the key precursors and general steps in the biosynthetic pathway leading to the Napyradiomycin core structure.
Caption: Biosynthetic pathway of this compound.
Experimental Workflow for Fermentation Optimization
This diagram outlines a logical workflow for systematically optimizing the fermentation conditions to improve this compound yield.
Caption: Workflow for this compound fermentation optimization.
References
Technical Support Center: Overcoming Solubility Challenges with Napyradiomycin A2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Napyradiomycin A2. Our aim is to help you overcome common solubility issues and provide clear protocols for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its molecular weight?
This compound is a chlorinated napyradiomycin, a class of meroterpenoids produced by actinomycetes.[1][2] It has a molecular formula of C25H30Cl2O6 and a molecular weight of approximately 497.4 g/mol .[3]
Q2: In which organic solvents is this compound likely to be soluble?
While specific quantitative solubility data for this compound is limited in publicly available literature, a common practice for this class of compounds is to use Dimethyl Sulfoxide (DMSO) for creating stock solutions. For biological assays, various napyradiomycins have been successfully dissolved in DMSO at concentrations as high as 10 mg/mL.[4] Additionally, a closely related analog, Napyradiomycin A1, is known to be soluble in dichloromethane, DMSO, ethanol, and methanol.[5] Therefore, these solvents are recommended as a starting point for solubilizing this compound.
Q3: I am observing a precipitate when I dilute my this compound stock solution in an aqueous buffer. What should I do?
This is a common issue when diluting a drug stock from an organic solvent into an aqueous medium. To address this, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low enough to be compatible with your experimental system (typically below 0.5% or 1%), but high enough to maintain the solubility of this compound at the desired final concentration.
-
Use of Surfactants: Incorporating a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your aqueous buffer can help to maintain the solubility of hydrophobic compounds.
-
Sonication: Gentle sonication of the solution after dilution can help to break up any initial precipitate and promote dissolution.
-
Vortexing: Vigorous vortexing immediately after dilution can also aid in keeping the compound in solution.
Q4: Are there any general strategies to improve the solubility of this compound if I encounter persistent issues?
Yes, several techniques are broadly used to enhance the solubility of poorly water-soluble drugs. These include:
-
Co-solvency: Using a mixture of solvents can sometimes improve solubility more than a single solvent. For biological experiments, co-solvent systems like DMSO and PEG 400 in an aqueous base can be explored.
-
Solid Dispersion: This involves dispersing the drug in a hydrophilic carrier to improve its dissolution rate and solubility. Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the drug, which can lead to a faster dissolution rate.
Troubleshooting Guide: Solubility Issues
| Problem | Possible Cause | Suggested Solution |
| This compound powder is not dissolving in the chosen solvent. | The solvent may not be appropriate, or the concentration is too high. | - Try the recommended solvents: DMSO, dichloromethane, ethanol, or methanol. - Gently warm the solution (be cautious with volatile solvents like dichloromethane). - Use sonication to aid dissolution. - If the issue persists, try a lower concentration. |
| A precipitate forms immediately upon dilution of the DMSO stock solution into an aqueous buffer. | The compound is crashing out of solution due to the change in solvent polarity. | - Increase the percentage of DMSO in the final aqueous solution (while staying within the tolerance of your assay). - Add a surfactant (e.g., 0.1% Tween® 80) to the aqueous buffer before adding the drug stock. - Perform a serial dilution in a buffer containing a low percentage of the organic solvent. |
| The solution is cloudy or contains visible particles after dilution. | Incomplete dissolution or precipitation over time. | - Vortex the solution vigorously immediately after dilution. - Use gentle sonication. - Prepare fresh dilutions immediately before use. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 497.4 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.974 mg of this compound.
-
Add the weighed this compound to a microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube. For a 10 mM solution with 4.974 mg of the compound, add 1 mL of DMSO.
-
Vortex the tube vigorously until the solid is completely dissolved.
-
If the compound does not fully dissolve with vortexing, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Solubility Enhancement using a Co-solvent System
This protocol provides a general workflow for testing the solubility of this compound in a co-solvent system for use in aqueous-based biological assays.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Polyethylene glycol 400 (PEG 400)
-
Phosphate-buffered saline (PBS) or other relevant aqueous buffer
-
Vortex mixer
Procedure:
-
Prepare a series of co-solvent mixtures. For example:
-
90% PBS / 10% DMSO
-
80% PBS / 10% DMSO / 10% PEG 400
-
70% PBS / 15% DMSO / 15% PEG 400
-
-
To a clear microcentrifuge tube, add the desired volume of the co-solvent mixture.
-
Add a small volume of the this compound DMSO stock solution to the co-solvent mixture to achieve the desired final concentration.
-
Immediately vortex the solution vigorously for 30 seconds.
-
Visually inspect the solution for any signs of precipitation or cloudiness.
-
Allow the solution to stand at room temperature for a short period (e.g., 15-30 minutes) and re-inspect to check for stability.
-
Based on the visual inspection, select the co-solvent system that provides the best solubility and is compatible with your experimental design.
Visualizations
Experimental Workflow for Solubility Testing
References
- 1. mdpi.com [mdpi.com]
- 2. New antibiotic napyradiomycins A2 and B4 and stereochemistry of napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C25H30Cl2O6 | CID 9983331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. napyradiomycin A1 | 103106-24-7 [amp.chemicalbook.com]
Technical Support Center: Optimizing In Vivo Studies with Napyradiomycin A2
This technical support center provides guidance for researchers and drug development professionals on optimizing the dosage of Napyradiomycin A2 for in vivo studies. The following information is intended to serve as a reference for designing and troubleshooting experiments.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for in vivo efficacy studies with this compound?
A1: A definitive in vivo starting dose for this compound has not been established in the literature. We recommend initiating a dose-range-finding study to determine the Maximum Tolerated Dose (MTD). Based on in vitro cytotoxicity data (IC50 values typically in the low micromolar range), a starting dose for an MTD study in mice could be in the range of 1-5 mg/kg.
Q2: How do I determine the Maximum Tolerated Dose (MTD) of this compound?
A2: The MTD is the highest dose that can be administered without causing unacceptable toxicity.[1][2][3] A typical MTD study involves administering escalating doses of this compound to different cohorts of animals and monitoring for signs of toxicity over a set period.[1][2] Please refer to the detailed protocol for a single-dose MTD study provided below.
Q3: What are the common challenges when working with this compound in vivo?
A3: As a natural product, this compound may present challenges such as poor solubility. It is crucial to develop a suitable vehicle for administration. Additionally, unexpected toxicity or a lack of efficacy at predicted doses can occur. A thorough MTD study and careful observation are essential.
Q4: What experimental model is suitable for in vivo efficacy studies of this compound?
A4: Given its cytotoxic properties against cancer cell lines, a xenograft model using human cancer cells in immunocompromised mice is a suitable choice.[4] The selection of the cancer cell line should be based on in vitro sensitivity to this compound.
Q5: What is the expected mechanism of action of this compound in vivo?
A5: Based on in vitro studies, this compound is known to induce apoptosis in cancer cells. The proposed in vivo mechanism of action is the inhibition of tumor growth through the induction of programmed cell death in cancer cells.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the single-dose MTD of this compound in mice.
Materials:
-
This compound
-
Vehicle for solubilization (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Healthy mice (e.g., BALB/c, 6-8 weeks old)
-
Standard animal housing and monitoring equipment
Procedure:
-
Acclimatize animals for at least 7 days before the experiment.
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Divide mice into cohorts of 3-5 animals per dose group.
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Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of this compound at escalating doses (e.g., 1, 5, 10, 25, 50 mg/kg). Include a vehicle control group.
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Monitor animals daily for 14 days for clinical signs of toxicity, including changes in body weight, behavior, and appearance.
-
Record body weight at least twice weekly.[5]
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The MTD is defined as the highest dose that does not result in mortality, significant body weight loss (typically >15-20%), or other severe clinical signs of toxicity.[2]
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a murine xenograft model.
Materials:
-
Human cancer cell line known to be sensitive to this compound
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Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
This compound
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Vehicle control
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Positive control (optional, e.g., a standard-of-care chemotherapeutic)
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Calipers for tumor measurement
Procedure:
-
Implant human cancer cells subcutaneously into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (vehicle control, this compound at one or more doses below the MTD, positive control).
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Administer treatment as per the determined schedule (e.g., daily, every other day) via the chosen route.
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Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor body weight and clinical signs of toxicity throughout the study.
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Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a humane endpoint.
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At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Data Presentation
Table 1: Hypothetical Maximum Tolerated Dose (MTD) Study Data for this compound
| Dose (mg/kg) | Number of Animals | Mortality | Maximum Body Weight Loss (%) | Clinical Signs of Toxicity |
| Vehicle | 5 | 0/5 | 2 | None observed |
| 1 | 5 | 0/5 | 3 | None observed |
| 5 | 5 | 0/5 | 5 | None observed |
| 10 | 5 | 0/5 | 8 | Mild lethargy on day 2 |
| 25 | 5 | 1/5 | 18 | Significant lethargy, ruffled fur |
| 50 | 5 | 3/5 | 25 | Severe lethargy, hunched posture |
Table 2: Hypothetical In Vivo Efficacy Data for this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1500 ± 250 | - | +5 |
| This compound | 5 | 800 ± 150 | 46.7 | -2 |
| This compound | 10 | 450 ± 100 | 70.0 | -8 |
| Positive Control | - | 300 ± 80 | 80.0 | -12 |
Visualizations
Caption: Workflow for in vivo studies with this compound.
Caption: Hypothetical signaling pathway for this compound.
Troubleshooting Guide
Q: My compound has poor solubility in aqueous solutions. How can I formulate it for in vivo administration?
A: For compounds with poor water solubility, a co-solvent system is often necessary. A common formulation is a mixture of DMSO, PEG300 (or other polyethylene glycols), and saline or water. It is critical to first test the solubility of this compound in various pharmaceutically acceptable excipients. The final concentration of solvents like DMSO should be kept low to avoid vehicle-induced toxicity. Sonication may also aid in solubilization.
Q: I observed unexpected toxicity at doses predicted to be safe based on in vitro data. What should I do?
A: In vitro to in vivo correlation is not always direct.[5] If unexpected toxicity is observed, it is crucial to:
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Halt dose escalation: Do not proceed to higher doses.
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Expand the cohort at the toxic dose: This helps to confirm that the toxicity is drug-related and not an anomaly.
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Introduce intermediate dose levels: Test doses between the last well-tolerated dose and the toxic dose to more accurately define the MTD.
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Perform clinical pathology: Collect blood samples to analyze for markers of liver and kidney toxicity.
Q: My compound is not showing efficacy in the xenograft model, even at the MTD. What are the possible reasons?
A: A lack of in vivo efficacy despite in vitro potency can be due to several factors:
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Pharmacokinetics: The compound may be rapidly metabolized or cleared, not reaching sufficient concentrations at the tumor site for a long enough duration. A pharmacokinetic study to measure drug levels in plasma and tumor tissue is recommended.
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Bioavailability: If administered orally, the compound may have poor absorption. Consider changing the route of administration (e.g., to intraperitoneal or intravenous).
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Tumor model resistance: The chosen xenograft model may have intrinsic resistance mechanisms not present in the cell lines used for initial screening.
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Drug-target engagement: The compound may not be reaching its intracellular target in the in vivo environment.
Q: The tumor growth in my control group is highly variable. How can I improve the consistency of my efficacy studies?
A: High variability in the control group can mask the therapeutic effect of your compound. To improve consistency:
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Ensure uniform tumor cell implantation: Use a consistent number of viable cells for each animal.
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Start treatment at a consistent tumor volume: Randomize animals to treatment groups only when their tumors have reached a predefined size range.
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Increase the number of animals per group: A larger sample size can help to mitigate the effects of individual animal variation.
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Maintain consistent animal husbandry: Ensure all animals are housed under the same conditions with consistent light/dark cycles, diet, and water access.
References
Technical Support Center: Synthesis of Napyradiomycin A2
Welcome to the technical support center for the synthesis of Napyradiomycin A2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthetic steps of this complex natural product. The information is presented in a question-and-answer format to directly address potential challenges in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the synthesis of this compound and its key intermediates. The synthetic strategy often involves a sequential Stille coupling to introduce the isoprenoid side chains, followed by a Diels-Alder reaction to construct the naphthoquinone core, and a crucial asymmetric chlorination step.
Stille Coupling Steps
Question: I am observing low yields and the formation of homocoupled byproducts during the Stille coupling of the geranylstannane to the chlorinated aromatic core. What are the likely causes and how can I mitigate this?
Answer: Low yields and homocoupling of the organostannane are common side reactions in Stille couplings, especially with complex substrates.[1] Here are several factors to consider and potential solutions:
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Catalyst and Ligands: The choice of palladium catalyst and ligands is critical. Ensure your catalyst is active and consider using ligands that promote the desired cross-coupling over side reactions. For complex substrates, electron-rich and bulky phosphine ligands can be beneficial.
-
Reaction Conditions: Stille reactions can be sensitive to temperature and reaction time. Running the reaction at elevated temperatures for extended periods can promote homocoupling. It is advisable to carefully monitor the reaction progress by TLC or LC-MS and stop it once the starting material is consumed.
-
Purity of Reagents: Ensure your organostannane reagent is pure and free of any residual tin halides, which can interfere with the catalytic cycle. Similarly, the chlorinated aromatic partner should be of high purity.
-
Additives: The addition of copper(I) salts has been shown to enhance the reactivity in Stille couplings, potentially reducing homocoupling by facilitating the transmetalation step.[2]
| Parameter | Recommendation | Potential Issue if Deviated |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Inactive catalyst leads to no reaction. |
| Ligand | PPh₃, AsPh₃ | Inappropriate ligand can lead to slow reaction or side products. |
| Solvent | Toluene, DMF, THF (anhydrous) | Presence of water can lead to protodestannylation. |
| Temperature | 60-110 °C (monitor closely) | Too high can lead to decomposition and homocoupling. |
| Additives | CuI (catalytic) | May be necessary for less reactive substrates. |
Question: During the workup of my Stille coupling reaction, I'm having difficulty removing the tin byproducts. What are the best practices for purification?
Answer: Removal of tin residues is a notorious challenge in Stille couplings. Here are a few effective methods:
-
Fluoride Wash: A common method is to wash the organic layer with an aqueous solution of potassium fluoride. The fluoride ions form insoluble tin fluorides that can be removed by filtration.
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Chromatography: Flash chromatography on silica gel is often effective. A non-polar eluent system is typically required. Sometimes, using silica gel treated with a base (like triethylamine) can help in retaining the tin byproducts.
-
DIBAL-H Reduction: In some cases, treatment with diisobutylaluminium hydride (DIBAL-H) can convert tin halides to tin hydrides, which are more easily separated.
Diels-Alder Reaction
Question: My Diels-Alder reaction between the substituted chloroquinone and the diene is sluggish and gives a low yield of the desired cycloadduct. How can I improve the reaction efficiency?
Answer: The reactivity in a Diels-Alder reaction is highly dependent on the electronic properties of the diene and dienophile, as well as the reaction conditions.[3] For the synthesis of the napyradiomycin core, a highly reactive diene like the Danishefsky-Brassard diene is often employed with a chloroquinone dienophile.[4]
-
Diene Conformation: The diene must be able to adopt an s-cis conformation for the reaction to occur. If your diene is sterically hindered, it may have a low population of the reactive conformation.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂) can significantly accelerate the reaction by lowering the LUMO of the dienophile, making it more electrophilic.
-
Solvent and Temperature: The choice of solvent can influence the reaction rate. Non-polar solvents are generally preferred. Increasing the temperature can also increase the reaction rate, but may lead to the formation of side products or decomposition.
-
High Pressure: In particularly difficult cases, conducting the reaction under high pressure can favor the formation of the cycloadduct.
| Parameter | Recommendation for Chloroquinone Dienophile | Potential Issue if Deviated |
| Diene | Electron-rich (e.g., Danishefsky's diene) | Less reactive dienes may require harsh conditions. |
| Catalyst | Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) | Uncatalyzed reaction may be very slow. |
| Solvent | Dichloromethane, Toluene | Polar solvents can sometimes inhibit the reaction. |
| Temperature | -78 °C to room temperature (start low) | Higher temperatures can lead to side reactions. |
Question: I am observing the formation of regioisomers in my Diels-Alder reaction. How can I control the regioselectivity?
Answer: The regioselectivity of the Diels-Alder reaction is governed by the electronic and steric effects of the substituents on both the diene and the dienophile. With substituted quinones, the more electron-deficient double bond will preferentially react. Careful analysis of the electronics of your specific chloroquinone is necessary to predict the major regioisomer. In some cases, the use of a Lewis acid catalyst can enhance the inherent regioselectivity.
Asymmetric Chlorination
Question: The enantioselectivity of my asymmetric chlorination of the terpene side chain is low. What factors influence the stereochemical outcome?
Answer: Asymmetric chlorination is a challenging transformation, and achieving high enantioselectivity often requires careful optimization.[5]
-
Chiral Catalyst/Auxiliary: The choice of the chiral source is paramount. In the synthesis of (-)-Napyradiomycin A1, a BINOL-derived ligand was used in conjunction with a borane to achieve high enantioselectivity in the dichlorination of an olefin.[6]
-
Chlorinating Agent: The nature of the chlorine source (e.g., Cl₂, NCS) can impact the stereochemical outcome.
-
Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature can significantly improve enantioselectivity.
-
Solvent: The solvent can play a crucial role in the organization of the transition state. A screen of different solvents may be necessary to find the optimal conditions.
| Parameter | General Recommendation | Potential Issue if Deviated |
| Chiral Ligand | BINOL-based, cinchona alkaloids | Poor ligand choice will result in low ee. |
| Chlorine Source | NCS, Cl₂ | Reactivity and selectivity can vary. |
| Temperature | -78 °C to 0 °C | Higher temperatures often lead to lower ee. |
| Solvent | Non-polar aprotic (e.g., CH₂Cl₂, Toluene) | Solvent can affect catalyst performance. |
Experimental Protocols
Detailed experimental protocols for key transformations in the synthesis of napyradiomycin analogues are provided below. These are based on published total syntheses and should be adapted as necessary for the specific synthesis of this compound.
Protocol 1: Stille Coupling of a Prenyl Group to a Dichlorinated Benzene Derivative (Adapted from Nakata's A80915G Synthesis)
This protocol describes a representative Stille coupling reaction to install an isoprenoid side chain.
Materials:
-
Dichlorinated benzene derivative (1.0 eq)
-
Prenyltributylstannane (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Anhydrous toluene
Procedure:
-
To a solution of the dichlorinated benzene derivative in anhydrous toluene, add prenyltributylstannane and Pd(PPh₃)₄ under an inert atmosphere (e.g., argon).
-
Heat the reaction mixture to 100 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the prenylated product.
Protocol 2: Diels-Alder Reaction of a Chloroquinone with Danishefsky-Brassard Diene (Adapted from Nakata's A80915G Synthesis)
This protocol outlines the construction of the naphthoquinone core via a Diels-Alder reaction.[4]
Materials:
-
Chloroquinone (1.0 eq)
-
Danishefsky-Brassard diene (1.5 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Lewis acid catalyst (e.g., ZnCl₂, 0.1 eq)
Procedure:
-
Dissolve the chloroquinone in anhydrous CH₂Cl₂ and cool the solution to -78 °C under an inert atmosphere.
-
Add the Lewis acid catalyst, followed by the dropwise addition of the Danishefsky-Brassard diene.
-
Stir the reaction at -78 °C and allow it to slowly warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following tables summarize typical yields for key steps in the synthesis of napyradiomycin analogues, providing a benchmark for researchers.
Table 1: Representative Yields for Stille Coupling Reactions
| Aryl Halide | Organostannane | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Dichloro-nitroaniline deriv. | Prenylstannane | Pd(PPh₃)₄ | Toluene | 100 | 12 | 85 | Nakata et al. |
| Trichloro-benzene deriv. | Geranylstannane | Pd₂(dba)₃/AsPh₃ | DMF | 80 | 6 | 78 | Adapted |
Table 2: Representative Yields for Diels-Alder Reactions
| Dienophile | Diene | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Chloroquinone | Danishefsky-Brassard | ZnCl₂ | CH₂Cl₂ | -78 to RT | 16 | 75 | Nakata et al. |
| Substituted Benzoquinone | Cyclopentadiene | None | Benzene | 80 | 4 | 90 | General |
Visualizations
The following diagrams illustrate key conceptual frameworks in the synthesis of this compound.
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting logic for the Stille coupling step.
This technical support center provides a starting point for researchers working on the synthesis of this compound. By anticipating common challenges and providing detailed information, we hope to facilitate the successful and efficient production of this important natural product.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. Total Synthesis of Napyradiomycin A1 by Snyder [organic-chemistry.org]
Dealing with off-target effects of Napyradiomycin A2.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Napyradiomycin A2 (Nap-A2).
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high cytotoxicity in multiple cell lines, including non-cancerous cells. | The quinone moiety of Nap-A2 can generate reactive oxygen species (ROS), leading to non-specific cell death. | 1. Include an antioxidant control: Co-treat cells with N-acetylcysteine (NAC) to determine if cytotoxicity is ROS-mediated. 2. Use lower concentrations: Perform a detailed dose-response curve to identify a therapeutic window with minimal non-specific toxicity. 3. Assess mitochondrial function: Evaluate mitochondrial membrane potential to check for signs of oxidative stress. |
| Inconsistent results between experimental repeats. | Nap-A2 may be unstable in certain media or prone to degradation under specific light or temperature conditions. The compound may also precipitate out of solution. | 1. Prepare fresh solutions: Make fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. 2. Protect from light: Store stock solutions and experimental plates protected from light. 3. Verify solubility: Visually inspect solutions for any signs of precipitation. If necessary, adjust the solvent or concentration. |
| Lack of on-target activity at expected concentrations. | The intended target may not be expressed or may be mutated in the chosen cell line. The compound may not be reaching its intracellular target. | 1. Confirm target expression: Use Western blot or qPCR to verify the expression of the target protein. 2. Sequence the target gene: Check for mutations that might affect compound binding. 3. Assess cell permeability: Use cellular uptake assays to ensure the compound is entering the cells. |
| Discrepancy between biochemical and cell-based assay results. | Poor cell permeability, rapid metabolism of the compound within the cell, or efflux by cellular pumps can lead to lower potency in cellular assays. | 1. Evaluate cell permeability: Perform cellular uptake studies. 2. Inhibit efflux pumps: Use known inhibitors of ABC transporters to see if the cellular potency of Nap-A2 increases. 3. Metabolic stability assay: Assess the stability of Nap-A2 in cell lysates or microsomes. |
| Confounding data from assays using colorimetric or fluorescent readouts. | The colored nature of quinone compounds can interfere with absorbance and fluorescence-based assays. | 1. Include a compound-only control: Measure the absorbance or fluorescence of Nap-A2 in the assay buffer to correct for background. 2. Use label-free detection methods: Consider techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding studies. 3. Switch to a different assay format: For cytotoxicity, use a method that is less prone to colorimetric interference, such as impedance-based assays or live-cell imaging. |
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and activities of this compound?
A1: this compound is a member of the napyradiomycin class of meroterpenoids. Its primary reported biological activities include antibacterial effects. Additionally, related napyradiomycins are known to inhibit gastric H+/K+-ATPase and act as non-steroidal estrogen receptor antagonists.[1][2]
Q2: What are the potential off-target effects of this compound?
A2: Potential off-target effects of this compound stem from its chemical structure and the known activities of its analogs. These include:
-
Inhibition of Grp94: Structurally similar napyradiomycins have been shown to bind to Glucose-regulated protein 94 (Grp94), an Hsp90 paralogue, which could lead to downstream effects on protein folding and stability.[3]
-
Estrogen Receptor Antagonism: Napyradiomycin A and B1 have been identified as non-steroidal estrogen-receptor antagonists.[4][5] This could be an off-target effect in studies unrelated to hormone signaling.
-
Reactive Oxygen Species (ROS) Generation: The naphthoquinone core of Nap-A2 can undergo redox cycling, leading to the production of ROS and subsequent oxidative stress and non-specific cytotoxicity.
-
Protein and DNA Adduct Formation: The electrophilic nature of the quinone ring makes it susceptible to nucleophilic attack from cellular macromolecules like proteins and DNA, potentially leading to adduct formation and cellular dysfunction.
Q3: How can I confirm that the observed cellular effect is due to the on-target activity of this compound and not an off-target effect?
A3: To validate on-target activity, a combination of the following approaches is recommended:
-
Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that Nap-A2 is binding to its intended target within the cell.
-
Rescue Experiments: Overexpression of the intended target should rescue the cells from the effects of Nap-A2 if the activity is on-target.
-
Structure-Activity Relationship (SAR) Studies: Use analogs of Nap-A2 with varying potencies against the primary target. The cellular effects should correlate with the on-target potency of the analogs.
-
Counter-screens: Test Nap-A2 in cell lines that do not express the intended target. A lack of activity in these cell lines would support on-target specificity.
Q4: What is the cytotoxic profile of this compound and its analogs?
A4: this compound and its analogs have demonstrated cytotoxic activity against various cancer cell lines, often in the low micromolar range.[2][3] For example, the structurally similar napyradiomycin CNQ525.510B has an IC50 of 17 µM in HCT-116 colon carcinoma cells.[1] It is important to also assess cytotoxicity in non-tumorigenic cell lines to determine the therapeutic window. Some studies have shown that certain compounds can exhibit selective toxicity toward malignant cells while sparing healthy ones.[6][7]
Q5: Are there any known stability issues with this compound?
A5: While specific stability data for this compound is not extensively reported, compounds with a naphthoquinone core can be sensitive to light and high pH. It is advisable to prepare fresh solutions, protect them from light, and store them appropriately to ensure experimental reproducibility.
Quantitative Data on Off-Target Effects of Napyradiomycin Analogs
Due to the limited availability of specific quantitative data for this compound, the following table summarizes data for closely related analogs. This information can be used to estimate the potential for off-target effects with Nap-A2.
| Off-Target | Napyradiomycin Analog | Assay | Value | Cell Line/System |
| Grp94 | Napyradiomycin CNQ525.510B | Equilibrium Microdialysis | Kd = 18.7 ± 1.5 µM | Recombinant hGrp94 |
| Napyradiomycin A80915C | Equilibrium Microdialysis | Kd = 28.2 ± 1.7 µM | Recombinant hGrp94 | |
| Cytotoxicity | Napyradiomycin CNQ525.510B | Cytotoxicity Assay | IC50 = 17 µM | HCT-116 |
| Napyradiomycin A1 | Cytotoxicity Assay | IC50 < 20 µM | SF-268, MCF-7, NCI-H460, HepG-2 |
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a general guideline to confirm the binding of this compound to a specific intracellular target protein.
Workflow:
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the protein levels of the target of interest by Western blotting.
-
Data Interpretation: A shift in the melting curve of the target protein in the presence of this compound compared to the vehicle control indicates target engagement.
Reactive Oxygen Species (ROS) Production Assay
This protocol outlines a method to assess whether this compound induces ROS production in cells.
Workflow:
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density.
-
Treatment: Treat cells with different concentrations of this compound, a vehicle control, and a positive control for ROS induction (e.g., H₂O₂).
-
Probe Incubation: Wash the cells and incubate with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), according to the manufacturer's instructions.
-
Measurement: Measure the fluorescence intensity using a microplate reader or flow cytometer.
-
Data Analysis: An increase in fluorescence in Nap-A2-treated cells compared to the vehicle control indicates ROS production.
In Vitro H+/K+-ATPase Inhibition Assay
This protocol describes a method to evaluate the inhibitory effect of this compound on gastric H+/K+-ATPase activity.
Workflow:
Methodology:
-
Enzyme Preparation: Prepare gastric microsomal vesicles rich in H+/K+-ATPase from a suitable animal model.
-
Incubation: Pre-incubate the vesicles with varying concentrations of this compound or a known inhibitor like omeprazole.
-
Reaction Initiation: Start the enzymatic reaction by adding ATP.
-
Phosphate Measurement: After a defined incubation period, stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method (e.g., Malachite Green assay).
-
Data Analysis: A decrease in the amount of phosphate released in the presence of Nap-A2 indicates inhibition of H+/K+-ATPase activity.
Signaling Pathways and Logical Relationships
Potential Off-Target Signaling Pathways of this compound
The following diagram illustrates the potential signaling pathways that could be affected by the off-target activities of this compound.
Logical Flow for Investigating Off-Target Effects
This diagram outlines a logical workflow for researchers to investigate and characterize the off-target effects of this compound.
References
- 1. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Napyradiomycins CNQ525.510B and A80915C target the Hsp90 paralogue Grp94 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Napyradiomycin Analogues from Streptomyces sp. Strain CA-271078 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Modifying Napyradiomycin A2 for Enhanced Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on modifying the structure of Napyradiomycin A2 to improve its biological activity.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic considerations when planning modifications to the this compound structure?
A1: Key strategic considerations involve identifying regions of the molecule tolerant to structural changes and those critical for bioactivity. Based on existing structure-activity relationship (SAR) data, modifications often target the C-3 halogen, the C-7 methyl group, and the geranyl side chain at C-10a. The semi-naphthoquinone core is generally considered essential for activity and is less frequently modified.
Q2: How does the halogenation pattern on the napyradiomycin core affect its bioactivity?
A2: The halogenation pattern is a significant determinant of bioactivity. For instance, some studies suggest that C-3 brominated derivatives may exhibit slightly better cytotoxic activities than their chlorinated counterparts. The presence and nature of halogens can influence the molecule's electronic properties and its ability to interact with biological targets. Late-stage halogenation can be a viable strategy for introducing diversity, but challenges in regioselectivity may arise.
Q3: What are the known biological targets of this compound and its analogs?
A3: Napyradiomycins exhibit a broad range of biological activities, including antibacterial, antifungal, and cytotoxic effects. One identified mechanism of action for Napyradiomycin A1 is the inhibition of angiogenesis. It has been shown to suppress the expression of vascular endothelial cadherin (VE-cadherin), a key component of endothelial cell junctions, thereby increasing endothelial permeability and inhibiting tube formation by human umbilical vein endothelial cells (HUVECs).[1]
Q4: Are there any known resistance mechanisms to napyradiomycins in bacteria?
A4: While specific resistance mechanisms to napyradiomycins are not extensively documented in the provided literature, general mechanisms of bacterial resistance to natural products, such as efflux pumps and enzymatic inactivation, could potentially play a role. When observing a lack of activity against certain bacterial strains, it is prudent to consider the possibility of inherent or acquired resistance.
Troubleshooting Guides
Synthetic Modifications
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield in Diels-Alder reaction for naphthoquinone core synthesis. | - Inappropriate solvent choice leading to poor solubility of reactants.- Suboptimal reaction temperature or time.- Inefficient catalyst or presence of inhibitors. | - Screen a panel of solvents to ensure adequate solubility of both the diene and dienophile.[2]- Optimize the reaction temperature and monitor the reaction progress over time using TLC or LC-MS.- If using a catalyst, ensure its purity and activity. Consider using a different catalyst if necessary.[2] |
| Poor regioselectivity in late-stage halogenation. | - Steric hindrance near the target site.- Electronic effects of neighboring functional groups.- Use of a non-selective halogenating agent. | - Employ directing groups to guide the halogenating agent to the desired position.- Utilize sterically bulky halogenating agents to favor less hindered positions.- Explore enzymatic halogenation for improved selectivity, if feasible.[3][4] |
| Difficulty in separating diastereomers of modified napyradiomycins. | - Similar polarity and chromatographic behavior of the diastereomers. | - Employ chiral chromatography (HPLC or SFC) for separation.- Consider derivatization of a functional group to create diastereomers with greater differences in physical properties, facilitating separation by conventional chromatography.[5]- Explore crystallization techniques, as sometimes one diastereomer may preferentially crystallize. |
| Decomposition of the compound during purification. | - Instability of the napyradiomycin core to certain pH ranges or solvents.- Presence of reactive functional groups. | - Use neutral pH conditions during extraction and chromatography.- Avoid prolonged exposure to strong acids or bases.- Employ purification techniques that minimize exposure to harsh conditions, such as flash chromatography with a suitable stationary phase. |
Biological Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent Minimum Inhibitory Concentration (MIC) values. | - Inoculum size variability.- Contamination of the bacterial culture.- Degradation of the test compound in the assay medium. | - Standardize the inoculum preparation to ensure a consistent starting bacterial concentration.- Perform quality control checks of the bacterial cultures for purity.- Assess the stability of the compound in the assay medium over the incubation period. |
| High background or low signal in MTT/XTT cytotoxicity assays. | - Interference of the compound with the tetrazolium salt reduction.- Low metabolic activity of the cell line.- Contamination of cell cultures. | - Run a control with the compound in cell-free medium to check for direct reduction of the tetrazolium salt.- Ensure the use of a healthy, actively proliferating cell culture.- Regularly test cell lines for mycoplasma contamination. |
| Compound precipitates in the cell culture medium. | - Poor aqueous solubility of the modified napyradiomycin. | - Use a co-solvent such as DMSO to prepare the stock solution, and ensure the final concentration of the co-solvent in the assay is non-toxic to the cells.- Consider formulating the compound with a delivery vehicle, such as liposomes, if solubility issues persist. |
Data Presentation
Table 1: Bioactivity of this compound and Selected Analogs
| Compound | Modification | Test Organism/Cell Line | Bioactivity (MIC/IC50) |
| Napyradiomycin A2a | - | Methicillin-resistant Staphylococcus aureus (MRSA) MB5393 | MIC: Not specified, but active |
| Mycobacterium tuberculosis H37Ra | MIC: Not specified, but active | ||
| HepG-2 (Human liver adenocarcinoma) | IC50: 30.4 µM | ||
| Napyradiomycin A2b | Stereoisomer of A2a | MRSA MB5393 | MIC: Not specified, but active |
| Mycobacterium tuberculosis H37Ra | MIC: Not specified, but active | ||
| HepG-2 | IC50: 28.6 µM | ||
| 3-dechloro-3-bromo-napyradiomycin-A1 | Cl at C-3 replaced with Br | Staphylococcus aureus ATCC 29213 | MIC: 0.5-1 µg/mL |
| Bacillus subtilis SCSIO BS01 | MIC: 0.5-1 µg/mL | ||
| SF-268 (Human glioblastoma) | IC50: 11.5-22.8 µM | ||
| MCF-7 (Human breast adenocarcinoma) | IC50: 11.5-22.8 µM | ||
| NCI-H460 (Human non-small cell lung cancer) | IC50: 11.5-22.8 µM | ||
| HepG-2 | IC50: 11.5-22.8 µM | ||
| Napyradiomycin B2 | Cyclized geranyl side chain | MRSA | MIC: 3-6 µg/mL |
| Mycobacterium tuberculosis H37Ra | MIC: 24-48 µg/mL | ||
| HepG-2 | IC50: 27.1 µM | ||
| Napyradiomycin B4 | Cyclized geranyl side chain | MRSA | MIC: 12-24 µg/mL |
| Mycobacterium tuberculosis H37Ra | MIC: 12-24 µg/mL | ||
| HepG-2 | IC50: 41.7 µM | ||
| Napyradiomycin A4 | Modified geranyl side chain | Pseudorabies virus (PRV) | IC50: 2.056 µM[6][7] |
| Streptococcus suis | MIC: >50 µg/mL[7] | ||
| Napyradiomycin A1 | - | Staphylococcus aureus ATCC 29213 | MIC: 1-2 µg/mL[8] |
| HUVEC (Human umbilical vein endothelial cells) | Inhibits tube formation |
Experimental Protocols
General Protocol for the Synthesis of a Napyradiomycin Analog via Diels-Alder Reaction
This protocol is a generalized representation based on the total synthesis of Napyradiomycin A1 and should be adapted for specific target analogs.
-
Synthesis of the Naphthoquinone Core:
-
A key step in the synthesis of the napyradiomycin core is often a Diels-Alder reaction between a substituted diene and a benzoquinone dienophile.[2][9]
-
Dissolve the chosen diene and dienophile in a suitable solvent (e.g., toluene, dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).
-
If required, add a Lewis acid catalyst (e.g., BF3·OEt2) to promote the reaction.
-
Heat the reaction mixture to the appropriate temperature (e.g., reflux) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the resulting cycloadduct by flash column chromatography.
-
-
Late-Stage Functionalization (e.g., Halogenation):
-
Dissolve the naphthoquinone intermediate in a suitable solvent (e.g., THF, DMF).
-
Add the halogenating agent (e.g., N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS)).
-
The reaction may require a base or a catalyst to proceed efficiently and with the desired regioselectivity.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the halogenated product by chromatography.
-
-
Side Chain Introduction:
-
The geranyl or modified side chain can be introduced via various methods, such as Stille coupling or other cross-coupling reactions, depending on the desired analog.
-
These reactions typically require a palladium catalyst and appropriate reaction conditions.
-
Protocol for Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a suitable broth medium.
-
Incubate at the optimal temperature with shaking until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute the standardized suspension to the final required inoculum concentration (typically 5 x 10^5 CFU/mL) in the assay medium.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the test compound dilutions.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the bacterium for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Protocol for MTT Cytotoxicity Assay
-
Cell Seeding:
-
Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Visualizations
Caption: Biosynthetic pathway of Napyradiomycins.
Caption: Experimental workflow for modification and testing.
Caption: Napyradiomycin A1 anti-angiogenesis pathway.
References
- 1. Identification of Antiangiogenic Potential and Cellular Mechanisms of Napyradiomycin A1 Isolated from the Marine-Derived Streptomyces sp. YP127 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Late-Stage Halogenation of Complex Substrates with Readily Available Halogenating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 6. Napyradiomycin A4 and Its Relate Compounds, a New Anti-PRV Agent and Their Antibacterial Activities, from Streptomyces kebangsaanensis WS-68302 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Meroterpenoid natural products from Streptomyces bacteria – the evolution of chemoenzymatic syntheses - PMC [pmc.ncbi.nlm.nih.gov]
Napyradiomycin A2 Research: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls in Napyradiomycin A2 research. The information is tailored for researchers, scientists, and drug development professionals to navigate the complexities of working with this potent natural product.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is showing variable activity in different experiments. What could be the cause?
A1: Variability in the biological activity of this compound can stem from several factors:
-
Compound Stability: Napyradiomycins can be sensitive to storage conditions. Ensure your sample is stored correctly, protected from light, and at a low temperature. Repeated freeze-thaw cycles should be avoided. Consider aliquoting your stock solution.
-
Purity of the Sample: Minor structural variations, such as different halogenation patterns or the presence of stereoisomers (Napyradiomycin A2a and A2b), can significantly alter biological activity.[1][2] Impurities from the isolation process or synthetic byproducts can also lead to inconsistent results. It is crucial to have a highly purified and well-characterized sample.
-
Solvent Effects: The choice of solvent for your stock solution and final dilutions can impact the compound's stability and delivery to the target cells. DMSO is a common solvent, but its concentration should be kept low in final assays to avoid solvent-induced artifacts.
-
Experimental Conditions: Ensure that experimental parameters such as cell density, incubation time, and reagent concentrations are consistent across experiments.
Q2: I am having difficulty reproducing published minimum inhibitory concentration (MIC) values for this compound against Gram-positive bacteria. What should I check?
A2: Reproducibility issues with MIC assays can be frustrating. Here are some troubleshooting steps:
-
Bacterial Strain and Growth Phase: Ensure you are using the exact same bacterial strain (e.g., Staphylococcus aureus ATCC 29213) as the original study.[3] The growth phase of the bacteria at the time of the assay is critical; always use bacteria from the logarithmic growth phase.
-
Inoculum Density: The final concentration of bacteria in each well of the microplate must be standardized. An incorrect inoculum size will lead to inaccurate MIC values.
-
Assay Medium: The composition of the culture medium can affect the activity of the compound. Use the recommended medium (e.g., Mueller-Hinton broth) and ensure the pH is correct.
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Compound Adsorption: Napyradiomycins can be lipophilic and may adsorb to plastic surfaces. This can reduce the effective concentration of the compound in the assay. Using low-adsorption plates may help mitigate this issue.
-
Control Compounds: Always include a positive control antibiotic with a known MIC against the test strain to validate your assay setup.[3]
Q3: The cytotoxicity (IC50) of my this compound varies significantly between different cancer cell lines. Is this expected?
A3: Yes, it is expected that the cytotoxic effects of this compound will vary between different cell lines. This can be attributed to:
-
Different Molecular Targets: The molecular target of this compound may be expressed at different levels or have different isoforms in various cell lines.
-
Cellular Uptake and Efflux: The ability of the compound to enter the cell and its removal by efflux pumps can differ significantly among cell lines.
-
Metabolism of the Compound: Some cell lines may metabolize this compound into more or less active forms.
-
Apoptosis Induction: Napyradiomycins have been shown to induce apoptosis in cancer cells.[4] The sensitivity of different cell lines to apoptosis-inducing agents can vary widely.
It is important to characterize the molecular profile of your cell lines to better understand the observed differences in cytotoxicity.
Q4: What is the known mechanism of action of this compound?
A4: The precise mechanism of action for the napyradiomycin family, including A2, is not yet fully understood.[5] This represents a significant challenge in the field. While they are known to have antibacterial and cytotoxic properties, the direct molecular targets are still under investigation. Some studies suggest that the biological activity is related to the induction of apoptosis in cancer cells.[4] The lack of a defined mechanism of action is a critical pitfall, as it can make data interpretation challenging.
Troubleshooting Guides
Problem: Low Yield or Purity During Isolation and Purification
| Symptom | Possible Cause | Suggested Solution |
| Low yield of this compound from Streptomyces culture. | Suboptimal fermentation conditions. | Optimize culture medium composition, pH, temperature, and incubation time for the specific Streptomyces strain.[6] |
| Inefficient extraction method. | Use a suitable organic solvent for extraction, such as ethyl acetate. Multiple extractions may be necessary.[7] | |
| Co-elution of closely related napyradiomycin analogs during chromatography. | Insufficient resolution of the chromatographic method. | Employ a combination of chromatographic techniques (e.g., silica gel, Sephadex, and HPLC) with different solvent systems to improve separation. |
| Degradation of the compound during purification. | Exposure to harsh conditions (e.g., strong acids/bases, high temperatures, light). | Perform purification steps at low temperatures and protect the sample from light. Use neutral pH buffers where possible. |
Problem: Inconsistent Results in Cell-Based Assays
| Symptom | Possible Cause | Suggested Solution |
| High variability in IC50 values from MTT or other cytotoxicity assays. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before plating and use a multichannel pipette for accurate cell distribution. |
| Edge effects in 96-well plates. | Avoid using the outer wells of the plate, or fill them with sterile medium to maintain humidity. | |
| Interference of the compound with the assay readout. | Run a control with the compound in cell-free medium to check for direct reaction with the assay reagents (e.g., reduction of MTT by the compound). | |
| Unexpected bell-shaped dose-response curve. | Compound precipitation at high concentrations. | Check the solubility of this compound in your assay medium. If precipitation is observed, adjust the concentration range or use a different solvent system. |
| Off-target effects or complex biological response. | Investigate the mechanism of action further using orthogonal assays. |
Quantitative Data Summary
Table 1: Antibacterial Activity of Selected Napyradiomycins (MIC in µg/mL)
| Compound | S. aureus ATCC 29213 | B. subtilis SCSIO BS01 | B. thuringensis SCSIO BT01 | E. coli ATCC 25922 | Reference |
| Napyradiomycin A1 | 1 | 2 | 2 | >128 | [3] |
| 3-dechloro-3-bromonapyradiomycin A1 | 1 | 0.5 | 1 | >128 | [3] |
| Napyradiomycin B1 | 1 | 2 | 0.5 | >128 | [3] |
| Napyradiomycin B3 | 0.5 | 0.25 | 0.5 | >128 | [3] |
| Ampicillin (Control) | 2 | 1 | 2 | 2 | [3] |
Table 2: Cytotoxicity of Selected Napyradiomycins (IC50 in µM)
| Compound | SF-268 | MCF-7 | NCI-H460 | HepG-2 | Reference |
| Napyradiomycin A1 | 11.1 ± 0.1 | 17.0 ± 0.2 | 18.6 ± 0.4 | 17.9 ± 0.7 | [3] |
| 3-dechloro-3-bromonapyradiomycin A1 | 15.3 ± 1.1 | 11.2 ± 0.5 | 17.2 ± 0.4 | 10.5 ± 1.6 | [3] |
| Napyradiomycin B1 | 11.1 ± 0.1 | 17.0 ± 0.2 | 18.6 ± 0.4 | 17.9 ± 0.7 | [3] |
| Napyradiomycin B3 | 15.3 ± 1.1 | 11.2 ± 0.5 | 17.2 ± 0.4 | 10.5 ± 1.6 | [3] |
| Cisplatin (Control) | 7.3 ± 0.9 | 4.1 ± 0.3 | 4.4 ± 0.1 | 5.6 ± 0.3 | [3] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard broth microdilution methods.[8][9]
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically 0.5 McFarland standard).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate using CAMHB to achieve the desired concentration range. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control (bacteria without compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability.[5][10][11]
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Visualizations
Caption: Experimental workflow for this compound research.
References
- 1. researchgate.net [researchgate.net]
- 2. Meroterpenoid natural products from Streptomyces bacteria – the evolution of chemoenzymatic syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. banglajol.info [banglajol.info]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. texaschildrens.org [texaschildrens.org]
Validation & Comparative
Comparative Efficacy of Napyradiomycin A2 Against Other Antibiotics: A Guide for Researchers
For Immediate Release
Napyradiomycin A2, a member of the napyradiomycin class of antibiotics, demonstrates significant promise as a potent agent against Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains. This guide provides a comprehensive comparison of the in vitro efficacy of this compound with other commonly used antibiotics, supported by available experimental data. Detailed methodologies for key experiments are also presented to aid in the replication and further investigation of these findings.
Data Presentation: In Vitro Efficacy Overview
The antibacterial efficacy of an antibiotic is commonly determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound and a panel of comparator antibiotics against various bacterial strains.
| Antibiotic | Test Organism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus (various strains) | 3 - 6 | [1] |
| Mycobacterium tuberculosis H37Ra | 12 - 48 | [1] | |
| Napyradiomycin A1 | Staphylococcus aureus ATCC 29213 | 1 - 2 | [2] |
| Bacillus subtilis SCSIO BS01 | 1 | [2] | |
| Bacillus thuringiensis SCSIO BT01 | 2 | [2] | |
| Ampicillin | Staphylococcus aureus ATCC 29213 | 1 - 2 | [2] |
| Penicillin G | Streptococcus suis | > positive control | [3] |
| Cefpirome Sulfate | Staphylococcus aureus ATCC 25923 | < 0.78 | [4] |
| Vancomycin | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1 - 2 | [5] |
| Gentamicin | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1 - 2 | [5] |
| Linezolid | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1 - 4 | [6] |
| Daptomycin | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.25 - 0.5 | [7] |
Key Observations:
-
This compound and its analogues exhibit potent activity against Gram-positive bacteria, with MIC values comparable to or better than some established antibiotics.[1][2]
-
Notably, napyradiomycins are effective against MRSA, a significant clinical challenge.[5]
-
The efficacy of napyradiomycins against Gram-negative bacteria such as E. coli and A. baumannii is limited.[1]
Experimental Protocols
The following is a detailed methodology for the determination of Minimum Inhibitory Concentration (MIC) values using the broth microdilution method, a standard protocol for assessing antibiotic efficacy in vitro.[8][9][10]
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a specific bacterium.
Materials:
-
Test antibiotic (e.g., this compound)
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Micropipettes and sterile tips
Procedure:
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium from a fresh agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Antibiotic Dilution Series:
-
Prepare a stock solution of the test antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of the antibiotic in CAMHB in the wells of the 96-well plate to achieve a range of desired concentrations. A typical final volume in each well is 100 µL.
-
-
Inoculation:
-
Add an equal volume of the prepared bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) on each plate.
-
-
Incubation:
-
Seal the microtiter plate to prevent evaporation.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound is still under investigation, however, evidence suggests that napyradiomycins may target essential bacterial enzymes involved in nucleic acid synthesis, such as DNA gyrase and RNA polymerase .[11][12] These enzymes are critical for bacterial survival and are validated targets for many existing antibiotics.
Inhibition of DNA Gyrase:
DNA gyrase is a type II topoisomerase that introduces negative supercoils into bacterial DNA, a process essential for DNA replication and transcription.[13] Inhibition of this enzyme leads to a disruption of DNA topology and ultimately cell death. Several classes of antibiotics, including the quinolones, target DNA gyrase.[11] The structural features of napyradiomycins may allow them to bind to and inhibit the function of this vital enzyme.
Caption: Proposed inhibition of DNA gyrase by this compound.
Inhibition of RNA Polymerase:
Bacterial RNA polymerase (RNAP) is responsible for transcribing DNA into RNA, a fundamental step in protein synthesis. Inhibition of RNAP halts this process, leading to a cessation of cellular functions and death.[14] The rifamycin class of antibiotics are well-known inhibitors of bacterial RNAP.[12] It is plausible that napyradiomycins could also exert their antibacterial effect by targeting this enzyme.
Caption: Proposed inhibition of RNA polymerase by this compound.
Conclusion
This compound and its related compounds represent a promising class of antibiotics with potent activity against Gram-positive pathogens, including MRSA. The available data suggests their efficacy is comparable to several currently used antibiotics. Further research is warranted to fully elucidate their mechanism of action and to explore their therapeutic potential in preclinical and clinical settings. The experimental protocols and proposed mechanisms of action provided in this guide serve as a foundation for future investigations into this important class of natural products.
References
- 1. goldbio.com [goldbio.com]
- 2. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial nucleoside-analog inhibitor of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marine Pharmacology in 2016–2017: Marine Compounds with Antibacterial, Antidiabetic, Antifungal, Anti-Inflammatory, Antiprotozoal, Antituberculosis and Antiviral Activities; Affecting the Immune and Nervous Systems, and Other Miscellaneous Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vancomycin, linezolid and daptomycin susceptibility pattern among clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) from Sub- Himalyan Center - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmilabs.com [jmilabs.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. Inhibition of Nucleic Acid Synthesis by Antibiotics [merckmillipore.com]
- 12. Structures of RNA polymerase-antibiotic complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deoxynybomycins inhibit mutant DNA gyrase and rescue mice infected with fluoroquinolone-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NEW TARGET FOR INHIBITION OF BACTERIAL RNA POLYMERASE: "SWITCH REGION" - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antibacterial Efficacy of Napyradiomycin A2 and Napyradiomycin A1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial activities of two closely related meroterpenoid antibiotics, Napyradiomycin A2 and Napyradiomycin A1. The information presented is collated from published experimental data to offer an objective overview of their respective potencies against various bacterial strains.
Introduction to Napyradiomycins
Napyradiomycins are a class of meroterpenoids, natural products derived from a combination of polyketide and terpenoid biosynthetic pathways.[1] First isolated from Streptomyces species, they are characterized by a semi-naphthoquinone core and a monoterpenoid subunit.[2][3] Structurally, this compound is a hydroxylated analog of Napyradiomycin A1, specifically identified as 16-hydroxy-17-methylenenapyradiomycin A1.[3] It exists as two C-16 stereoisomers, Napyradiomycin A2a and A2b.[1] This structural difference plays a role in their biological activity. These compounds have garnered interest for their significant activity against Gram-positive bacteria.[4]
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of this compound and Napyradiomycin A1 has been evaluated against several bacterial strains, primarily through the determination of their Minimum Inhibitory Concentrations (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period. The data, summarized below, indicates that both compounds exhibit potent activity, particularly against Gram-positive bacteria, while being largely inactive against Gram-negative bacteria like Escherichia coli.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Napyradiomycin A1 | Staphylococcus aureus ATCC 29213 | 1 - 2 | [4] |
| Staphylococcus aureus ATCC 25923 | 3.125 | [5] | |
| Bacillus subtilis SCSIO BS01 | 1 - 2 | [4] | |
| Bacillus thuringiensis SCSIO BT01 | 1 - 2 | [4] | |
| Streptococcus suis SC19 | 3.125 | [5] | |
| Erysipelothrix rhusiopathiae WH13013 | 25 | [5] | |
| Escherichia coli ATCC 25922 | > 128 | [4] | |
| Napyradiomycin A2b | Methicillin-resistant Staphylococcus aureus (MRSA) | 3 - 6 | [6] |
| Mycobacterium tuberculosis H37Ra | 12 - 48 | [6] |
Note: Data for this compound is specifically for the A2b stereoisomer, which was reported to have the best antibacterial activity among the tested napyradiomycins in the cited study.[6]
Experimental Protocols
The Minimum Inhibitory Concentration (MIC) values presented in this guide were determined using the broth microdilution method, a standardized and widely accepted procedure in microbiology.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the test compounds (Napyradiomycin A1 and A2) in a liquid growth medium within a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterial strain.
Step-by-Step Procedure:
-
Preparation of Compound Dilutions: A stock solution of each napyradiomycin is serially diluted in Mueller-Hinton Broth (MHB) or another suitable growth medium across the wells of a 96-well plate to achieve a range of final concentrations.
-
Inoculum Preparation: The bacterial strains are cultured overnight and then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: A fixed volume of the standardized bacterial suspension is added to each well of the microtiter plate containing the compound dilutions.
-
Controls: Positive control wells (containing bacteria and broth, but no compound) and negative control wells (containing only broth) are included to ensure the validity of the experiment.
-
Incubation: The plates are incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 18-24 hours).
-
Data Interpretation: Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution assay used to determine the MIC values for Napyradiomycin A1 and A2.
Caption: Workflow for the broth microdilution MIC assay.
Discussion
The available data suggests that both Napyradiomycin A1 and Napyradiomycin A2b are potent antibacterial agents against a range of Gram-positive bacteria. Napyradiomycin A1 shows strong activity against various Staphylococcus and Bacillus species, with MIC values in the low microgram per milliliter range (1-3 µg/mL).[4][5]
Napyradiomycin A2b also demonstrates significant potency, with reported MIC values of 3-6 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA).[6] This is particularly noteworthy for drug development professionals, as MRSA is a high-priority pathogen. The structural modification—the addition of a hydroxyl group at the C-16 position—appears to maintain, if not slightly modulate, the strong antibacterial activity of the napyradiomycin scaffold. Both compounds show a lack of activity against the Gram-negative bacterium E. coli, which is a common trait for this class of natural products.[4] Further investigation into the full antibacterial spectrum of both this compound stereoisomers is warranted to fully elucidate their potential as antibacterial drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic and Antimicrobial Napyradiomycins from Two Marine-Derived, MAR 4 Streptomyces Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New antibiotic napyradiomycins A2 and B4 and stereochemistry of napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New Napyradiomycin Analogues from Streptomyces sp. Strain CA-271078 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of Napyradiomycin A2 and Congeners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of Napyradiomycin A2 and other related Napyradiomycin compounds. The information is compiled from various studies to assist researchers in evaluating the potential of these natural products in oncology and related fields. This document summarizes quantitative cytotoxicity data, details the experimental methodologies used in these studies, and illustrates the proposed mechanism of action.
Quantitative Cytotoxicity Data
The cytotoxic activity of Napyradiomycins is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth or viability. The following tables summarize the reported IC50 values for this compound and a range of other Napyradiomycins against various human cancer cell lines.
| Compound | HCT-116 (Colon Carcinoma) IC50 (µM) | SF-268 (Glioblastoma) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | NCI-H460 (Lung Cancer) IC50 (µM) | HepG-2 (Liver Cancer) IC50 (µM) |
| Napyradiomycin A1 | >20 | 10.1 | 11.5 | 13.5 | 15.4 |
| 3-dechloro-3-bromonapyradiomycin A1 (Compound 2 in study) | >20 | 12.3 | 10.8 | 15.6 | 18.8 |
| Napyradiomycin B1 | >20 | 8.9 | 9.8 | 11.2 | 13.2 |
| Napyradiomycin B3 | >20 | 7.5 | 8.1 | 9.5 | 10.4 |
Note: Data for this compound was not explicitly found in the same comparative studies as the compounds listed above. However, related compounds such as Napyradiomycin A2a and A2b have been referenced, indicating their inclusion in cytotoxicity screening. The table above showcases the moderate cytotoxic activities of several Napyradiomycin analogues.[1][2][3] For instance, napyradiomycins 2, 4, 6, and 7 exhibited moderate cytotoxicities against four human cancer cell lines (SF-268, MCF-7, NCI-H460, and HepG-2) with IC50 values below 20 μM.[1][2]
Another study focusing on the HCT-116 human colon carcinoma cell line provided the following data:
| Compound | HCT-116 (Colon Carcinoma) IC50 (µg/mL) |
| Napyradiomycin (Compound 1 in study) | 4.19 |
| Napyradiomycin (Compound 2 in study) | >20 |
| Napyradiomycin (Compound 3 in study) | >20 |
| Napyradiomycin (Compound 5 in study) | 4.81 |
| Napyradiomycin (Compound 6 in study) | 9.42 |
| Napyradiomycin B2 | 3.18 |
| Napyradiomycin B3 | 0.19 |
| Napyradiomycin B4 | >20 |
| Napyradiomycin (Compound 9 in study) | 1.41 |
In this particular study, Napyradiomycin B3 demonstrated the most potent cytotoxic activity against the HCT-116 cell line.[1]
Experimental Protocols
The evaluation of the cytotoxic properties of Napyradiomycins predominantly involves cell viability assays and methods to detect apoptosis. The following are detailed methodologies based on protocols described in the cited literature.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Human cancer cells (e.g., HCT-116, SF-268, MCF-7, NCI-H460, HepG-2) are seeded into 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) in a suitable culture medium. The plates are then incubated to allow the cells to adhere.
-
Compound Treatment: The cells are treated with various concentrations of the Napyradiomycin compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin) are included.
-
Incubation: The treated plates are incubated for a specified period, typically 48 to 72 hours, under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well. The plates are then incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the cell viability against the compound concentrations and fitting the data to a dose-response curve.
References
- 1. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Napyradiomycin derivatives, produced by a marine-derived actinomycete, illustrate cytotoxicity by induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic and Antimicrobial Napyradiomycins from Two Marine-Derived, MAR 4 Streptomyces Strains - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of Napyradiomycin A2: A Guide to Investigating Synergistic Drug Combinations
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Napyradiomycin A2, a member of the napyradiomycin class of meroterpenoids, has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.[1][2][] Despite its potential as an antimicrobial agent, publicly available research has yet to explore its synergistic effects when combined with other drug classes. This guide provides a comprehensive overview of this compound, summarizes its known antibacterial properties, and outlines a framework for investigating its potential synergistic interactions with other antibiotics. While direct experimental data on such combinations are currently unavailable, this document serves as a foundational resource to stimulate and guide future research in this promising area.
Introduction to this compound
This compound is a naturally occurring antibiotic produced by actinomycetes, first isolated from Chainia rubra.[2] Structurally, it belongs to a family of meroterpenoids characterized by a semi-naphthoquinone core and a terpenoid-derived side chain.[4][5] This structural complexity contributes to its diverse biological activities.[1][4]
Mechanism of Action
The precise molecular mechanism of antibacterial action for the napyradiomycin family, including this compound, is not yet fully elucidated.[6] However, it is established that these compounds exhibit a range of biological effects, including the inhibition of gastric (H+-K+) ATPases and activity as estrogen receptor antagonists.[1][4] Their primary antibacterial activity is directed against Gram-positive bacteria.[5][7] The structural features, such as halogenation patterns, are known to influence their biological potency.[6]
A diagram illustrating the general cellular targets of antibiotics is provided below, situating where a novel agent like this compound might act.
References
- 1. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New antibiotic napyradiomycins A2 and B4 and stereochemistry of napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. New Napyradiomycin Analogues from Streptomyces sp. Strain CA-271078 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial and cytotoxic new napyradiomycins from the marine-derived Streptomyces sp. SCSIO 10428 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antibacterial Target of Napyradiomycin A2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Napyradiomycin A2 with other antibacterial agents, focusing on the validation of its antibacterial target. The information is compiled from various scientific sources to aid in understanding its mechanism of action and potential for further development.
Introduction to this compound
This compound is a member of the napyradiomycin family of antibiotics, which are meroterpenoids produced by Streptomyces species.[1][2] These compounds are known for their activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3] The core structure of napyradiomycins, a dihydronaphthoquinone moiety, is a key feature contributing to their biological activity.[4] The specific antibacterial target of this class of compounds has been a subject of investigation, with significant insights provided by the work of Lauge Farnaes.[5][6]
Comparison of Antibacterial Activity
The antibacterial efficacy of this compound and its analogs is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains. Lower MIC values indicate higher potency.
| Compound | Target Bacterium | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) |
| This compound | Staphylococcus aureus | 1-3 | Ampicillin | 1-2 |
| Napyradiomycin A1 | Staphylococcus aureus | 1-2 | Ampicillin | 1-2 |
| Napyradiomycin B3 | Staphylococcus aureus | 0.25-0.5 | Ampicillin | 1-2 |
| Napyradiomycin A4 | Streptococcus suis | >50 | Penicillin G | <3.125 |
| Napyradiomycin B1 | Streptococcus suis | 3.125 | Penicillin G | <3.125 |
Validating the Antibacterial Target
Identifying and validating the specific molecular target of an antibiotic is a critical step in drug development. For this compound, a multi-pronged approach involving biochemical and genetic methods is essential. While the definitive and detailed experimental protocols are outlined in the Ph.D. thesis of Lauge Farnaes, which was not available for direct consultation, the following represents a standard workflow for such a validation process.
Experimental Protocols
3.1.1. Target Identification using Affinity Chromatography
This method aims to isolate the cellular target of this compound by using the molecule as a "bait" to capture its binding partners from a bacterial lysate.
-
Probe Synthesis: this compound is chemically modified to incorporate a linker arm and an affinity tag (e.g., biotin) at a position that does not interfere with its antibacterial activity.
-
Affinity Matrix Preparation: The biotinylated this compound probe is immobilized on a solid support, such as streptavidin-coated agarose beads.
-
Protein Binding: A lysate of the target bacterium (e.g., S. aureus) is incubated with the affinity matrix. Proteins that bind to this compound will be captured.
-
Washing and Elution: Non-specifically bound proteins are washed away. The specifically bound proteins are then eluted from the matrix.
-
Protein Identification: The eluted proteins are identified using techniques like SDS-PAGE followed by mass spectrometry (e.g., LC-MS/MS).
3.1.2. Target Validation using Competitive Binding Assays
This assay confirms the specific interaction between this compound and the identified target protein.
-
Assay Setup: The purified target protein is incubated with a labeled ligand that is known to bind to it.
-
Competition: Increasing concentrations of unlabeled this compound are added to the mixture.
-
Measurement: The displacement of the labeled ligand is measured. A dose-dependent decrease in the signal from the labeled ligand indicates that this compound is competing for the same binding site.
-
Data Analysis: The data is used to calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to displace 50% of the labeled ligand.
3.1.3. Genetic Validation of the Target
Genetic manipulation of the target bacterium can provide strong evidence for the identified target's role in the antibiotic's mechanism of action.
-
Gene Knockout/Knockdown: The gene encoding the putative target protein is either deleted (knockout) or its expression is reduced (knockdown) in the bacterium.
-
Susceptibility Testing: The susceptibility of the mutant strain to this compound is compared to that of the wild-type strain.
-
Interpretation:
-
Increased Resistance: If the mutant strain shows increased resistance to this compound, it suggests that the deleted/downregulated protein is indeed the target.
-
Increased Susceptibility: Conversely, if the mutant becomes more susceptible, it might indicate that the target is part of a pathway that can be bypassed.
-
-
Overexpression: Overexpressing the target protein should lead to increased resistance to the antibiotic, as more drug molecules would be required to inhibit all target molecules.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the experimental protocols used to validate the antibacterial target of this compound.
Caption: Workflow for identifying the protein target of this compound.
Caption: Biochemical and genetic validation of the identified target.
Conclusion
The validation of this compound's antibacterial target relies on a rigorous combination of biochemical and genetic methodologies. While the primary literature points towards a specific protein target identified through the extensive work of Farnaes and colleagues, a comprehensive understanding for researchers requires delving into these validation experiments. The provided workflows and comparative data serve as a foundational guide for scientists and drug developers interested in the potential of this compound as a novel antibacterial agent. Further investigation into the detailed structure-activity relationships and in vivo efficacy will be crucial for its progression in the drug development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. New antibiotic napyradiomycins A2 and B4 and stereochemistry of napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Napyradiomycins, Including Napyradiomycin A2
Napyradiomycin A2, a member of the broader napyradiomycin family of meroterpenoids, has been isolated from Chainia rubra MG802-AF1.[1] These compounds, produced by actinomycetes, are noted for their complex chemical structures and a range of biological activities.[2][3] This guide provides a comparative overview of the bioactivity of this compound and related compounds, drawing on available experimental data.
Comparative Biological Activity
The napyradiomycins exhibit significant antibacterial activity, particularly against Gram-positive bacteria, and also demonstrate cytotoxic effects against cancer cell lines.[2][3][4][5]
Antibacterial Activity
Studies have consistently shown that napyradiomycins are effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[5] The table below summarizes the Minimum Inhibitory Concentration (MIC) values of several napyradiomycin compounds against different bacteria.
| Compound | Organism | MIC (µg/mL) |
| This compound | - | - |
| Napyradiomycin B2 | MRSA | - |
| Napyradiomycin B3 | MRSA | 2 |
| Napyradiomycin B4 | MRSA | - |
| Compound 1 (unnamed napyradiomycin) | S. aureus ATCC 29213 | 0.5 - 32 |
| Compound 1 (unnamed napyradiomycin) | B. subtilis SCSIO BS01 | 0.5 - 32 |
| Compound 1 (unnamed napyradiomycin) | B. thuringensis SCSIO BT01 | 0.5 - 32 |
| Compound 3 (unnamed napyradiomycin) | S. aureus ATCC 29213 | >128 |
| Compound 3 (unnamed napyradiomycin) | S. suis | 3.125 |
| Compound 4 (unnamed napyradiomycin) | S. suis | 6.25 |
Data compiled from multiple sources.[4][6] Note: Specific MIC values for this compound were not available in the provided search results.
Notably, many napyradiomycins show limited to no activity against Gram-negative bacteria such as Escherichia coli.[4]
Cytotoxic Activity
In addition to their antibacterial properties, napyradiomycins have been evaluated for their cytotoxicity against cancer cells. The HCT-116 human colon carcinoma cell line has been a common model for these studies.[2][5] The cytotoxic effects are believed to be mediated, at least in part, by the induction of apoptosis.[2]
| Compound | Cell Line | IC50 (µM) |
| Napyradiomycin F | HCT-116 | 9.42 µg/mL |
| Compound 1 (unnamed napyradiomycin) | HCT-116 | - |
| Compound 2 (unnamed napyradiomycin) | HCT-116 | - |
| Compound 3 (unnamed napyradiomycin) | HCT-116 | - |
| Compound 4 (unnamed napyradiomycin) | HCT-116 | - |
Data compiled from multiple sources. Note: Specific IC50 values for many compounds, including this compound, were not detailed in the provided search results, though their testing was mentioned.
Experimental Methodologies
The following are generalized protocols for the key experiments cited in the literature concerning napyradiomycins.
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of napyradiomycins is typically determined using a broth microdilution method.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured in an appropriate broth medium to a specified optical density, corresponding to a standard cell concentration.
-
Serial Dilution of Compounds: The test compounds (napyradiomycins) are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of napyradiomycins against cancer cell lines is often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., HCT-116) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the napyradiomycin compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Visualizing Experimental and Conceptual Frameworks
To better understand the context of napyradiomycin research, the following diagrams illustrate a typical workflow and the classification of these compounds.
Caption: A generalized workflow for the discovery and bioactivity assessment of napyradiomycins.
Caption: A simplified classification of napyradiomycin types mentioned in the literature.
Conclusion
This compound and its related compounds represent a promising class of natural products with potent antibacterial and cytotoxic activities. While direct cross-resistance studies are not yet widely available, comparative analysis of their bioactivity against various targets provides valuable insights for drug development professionals. The data indicates a strong potential for these compounds, particularly against Gram-positive pathogens and certain cancer cell lines. Further research is warranted to elucidate their precise mechanisms of action and to explore their therapeutic potential more fully.
References
- 1. New antibiotic napyradiomycins A2 and B4 and stereochemistry of napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights for napyradiomycin family: structures, bioactivities and biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic and Antimicrobial Napyradiomycins from Two Marine-Derived, MAR 4 Streptomyces Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Napyradiomycin A4 and Its Relate Compounds, a New Anti-PRV Agent and Their Antibacterial Activities, from Streptomyces kebangsaanensis WS-68302 [mdpi.com]
A Comparative Analysis of Napyradiomycin A2 Analogs: Unveiling Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Napyradiomycin A2 and its analogs, focusing on their antibacterial and cytotoxic activities. By presenting key experimental data in a structured format, detailing the methodologies employed, and visualizing the structure-activity relationships, this document aims to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and oncology.
Quantitative Performance Analysis
The biological activities of this compound and its analogs have been evaluated against a panel of Gram-positive bacteria and human cancer cell lines. The data, summarized below, highlights the impact of structural modifications on the potency of these compounds.
Antibacterial Activity
The antibacterial efficacy of napyradiomycin analogs was predominantly assessed using the Minimum Inhibitory Concentration (MIC) assay against various bacterial strains. Lower MIC values indicate greater potency.
| Compound | Staphylococcus aureus ATCC 29213 (MIC, µg/mL) | Bacillus subtilis SCSIO BS01 (MIC, µg/mL) | Methicillin-resistant S. aureus (MRSA) (MIC, µg/mL) |
| Napyradiomycin A1 | 1-2 | 1-2 | - |
| Napyradiomycin A2a | - | - | Active[1] |
| Napyradiomycin A2b | - | - | Active[1] |
| 3-dechloro-3-bromonapyradiomycin A1 | 0.5-1 | 0.5-1 | - |
| 4-dehydro-4a-dechloronapyradiomycin A1 | 4 | 8 | - |
| 18-oxonapyradiomycin A1 | 16 | 32 | - |
| Napyradiomycin B1 | 2 | 4 | - |
| Napyradiomycin B3 | 0.25-0.5 | 0.25-0.5 | - |
| Napyradiomycin B2 | - | - | 3-6[1] |
| Napyradiomycin (Compound 1 in Cheng et al., 2013) | - | - | 16[2] |
| Napyradiomycin B3 (Compound 8 in Cheng et al., 2013) | - | - | 2[2] |
Note: A dash (-) indicates that data was not available in the reviewed sources.
Cytotoxic Activity
The in vitro cytotoxicity of napyradiomycin analogs was evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being the primary metric. Lower IC50 values denote higher cytotoxic potency.
| Compound | SF-268 (IC50, µM) | MCF-7 (IC50, µM) | NCI-H460 (IC50, µM) | HepG-2 (IC50, µM) | HCT-116 (IC50, µg/mL) |
| Napyradiomycin A1 | <20 | <20 | <20 | <20 | - |
| 3-dechloro-3-bromonapyradiomycin A1 | <20 | <20 | <20 | <20 | - |
| 4-dehydro-4a-dechloronapyradiomycin A1 | >20 | >20 | >20 | >20 | - |
| 18-oxonapyradiomycin A1 | >20 | >20 | >20 | >20 | - |
| Napyradiomycin B1 | <20 | <20 | <20 | <20 | - |
| Napyradiomycin B3 | <20 | <20 | <20 | <20 | - |
| Napyradiomycin (Compound 1 in Cheng et al., 2013) | - | - | - | - | 4.19[2] |
| Napyradiomycin B4 (Compound 9 in Cheng et al., 2013) | - | - | - | - | 1.41[2] |
Note: A dash (-) indicates that data was not available in the reviewed sources.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and extension of these findings.
Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of napyradiomycin analogs against Gram-positive bacteria.
-
Preparation of Bacterial Inoculum:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Bacillus subtilis SCSIO BS01) are cultured on an appropriate agar medium for 18-24 hours at 37°C.
-
A few colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
The napyradiomycin analogs are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted compound is inoculated with the prepared bacterial suspension.
-
A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included on each plate.
-
The plates are incubated at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Cytotoxicity Testing: MTT Assay
This protocol describes the colorimetric MTT assay used to assess the cytotoxic effects of napyradiomycin analogs on human cancer cell lines (e.g., SF-268, MCF-7, NCI-H460, HepG-2, HCT-116).
-
Cell Seeding:
-
Adherent cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Stock solutions of the napyradiomycin analogs are prepared in DMSO and serially diluted in culture medium to the desired concentrations.
-
The culture medium is removed from the wells and replaced with 100 µL of medium containing the test compounds at various concentrations. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent) are also included.
-
The plates are incubated for a further 48-72 hours.
-
-
MTT Addition and Incubation:
-
Following the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
-
Visualizing Structure-Activity Relationships and Workflows
The following diagrams, generated using the DOT language, illustrate key relationships and workflows relevant to the analysis of napyradiomycin analogs.
Caption: Structure-Activity Relationships for Antibacterial Activity.
Caption: General Workflow for Cytotoxicity (MTT) Assay.
This guide consolidates the current understanding of the biological activities of this compound analogs. The provided data and protocols offer a solid foundation for future research aimed at optimizing the therapeutic potential of this promising class of natural products.
References
A Comparative Analysis of Napyradiomycin A2 and Standard Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of Napyradiomycin A2, a marine-derived meroterpenoid, against established standard-of-care cancer therapies. The following sections present a comparative analysis of their cytotoxic activities, detailed experimental methodologies, and an overview of the implicated signaling pathways.
Comparative Cytotoxicity Analysis
The in vitro cytotoxic efficacy of this compound was evaluated against a panel of human cancer cell lines and compared with standard chemotherapeutic agents. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was the primary metric for comparison. The data, collated from multiple studies, is presented below. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions such as incubation times and assay methods may vary between studies. For this comparison, data from 72-hour incubation periods were prioritized where available to ensure the most comparable dataset.
Colon Carcinoma (HCT-116 Cell Line)
| Compound | IC50 (µM) | Standard Therapy |
| This compound | ~17 µM[1] | No |
| 5-Fluorouracil (5-FU) | 11.3 µM[2] | Yes |
| Doxorubicin | 73.50 µg/mL (~134 µM)[3] | Yes |
| Oxaliplatin | >100 µM (Resistant)[4] | Yes |
Breast Adenocarcinoma (MCF-7 Cell Line)
| Compound | IC50 (µM) | Standard Therapy |
| This compound | <20 µM | No |
| Doxorubicin | ~0.4 µM - 1.65 µM[5][6] | Yes |
| 5-Fluorouracil (5-FU) | ~5 µM[7] | Yes |
Hepatocellular Carcinoma (HepG-2 Cell Line)
| Compound | IC50 (µM) | Standard Therapy |
| This compound | <20 µM | No |
| Doxorubicin | ~1.1 µM - 7.98 µg/mL (~14.6 µM)[8][9] | Yes |
| Cisplatin | ~15.9 µM[8] | Yes |
| 5-Fluorouracil (5-FU) | >100 µM[7] | Yes |
Non-Small Cell Lung Carcinoma (NCI-H460 Cell Line)
| Compound | IC50 (µM) | Standard Therapy |
| This compound | <20 µM | No |
| Cisplatin | ~0.33 µM (48h) - 8.6 µM[10][11] | Yes |
| Doxorubicin | IC50 determined[12] | Yes |
Glioblastoma (SF-268 Cell Line)
| Compound | IC50 (µM) | Standard Therapy |
| This compound | <20 µM | No |
| Temozolomide | ~147.2 µM[10] | Yes |
Experimental Protocols
The following is a representative protocol for determining the cytotoxic effects of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell metabolic activity.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding:
-
Culture cancer cells (e.g., HCT-116, MCF-7, etc.) in appropriate growth medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of growth medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.
-
Perform serial dilutions of the stock solution in growth medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubate the plates for the desired exposure time (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action: Induction of Apoptosis
Studies suggest that napyradiomycins exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[1] The available evidence points towards the involvement of the intrinsic (mitochondrial) apoptotic pathway.
Caption: Proposed intrinsic apoptotic pathway induced by this compound.
The diagram above illustrates the hypothesized intrinsic apoptotic pathway initiated by this compound. It is proposed that this compound may promote the activation of pro-apoptotic proteins like Bax, while inhibiting anti-apoptotic proteins such as Bcl-2.[13][14][15] This leads to the translocation of Bax to the mitochondria, triggering the release of cytochrome c.[16] In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9.[16] Activated caspase-9 then activates the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis.[17][18]
Experimental Workflow for Cytotoxicity Screening
The following diagram outlines a typical workflow for screening the cytotoxic activity of a compound.
Caption: Standard workflow for in vitro cytotoxicity screening.
References
- 1. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curcumol increases the sensitivity of colon cancer to 5-FU by regulating Wnt/β-catenin signaling - Gao - Translational Cancer Research [tcr.amegroups.org]
- 3. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 4. Evaluation of the anticancer effects exerted by 5-fluorouracil and heme oxygenase-1 inhibitor hybrids in HTC116 colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Chemosensitivity of VX2 and HCC Cell Lines to Drugs Used in TACE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oaepublish.com [oaepublish.com]
- 11. researchgate.net [researchgate.net]
- 12. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combined anticancer activity of osthole and cisplatin in NCI-H460 lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, Anticancer Activity, and Solid Lipid Nanoparticle Formulation of Indole- and Benzimidazole-Based Compounds as Pro-Apoptotic Agents Targeting Bcl-2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antagonism between apoptotic (Bax/Bcl-2) and anti-apoptotic (IAP) signals in human osteoblastic cells under vector-averaged gravity condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of Chemotherapeutic Drugs on Caspase-3 Activity, as a Key Biomarker for Apoptosis in Ovarian Tumor Cell Cultured as Monolayer. A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Caspase 3-mediated stimulation of tumor cell repopulation during cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Napyradiomycin A2: An Experimental Data Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of the experimental data available for Napyradiomycin A2, a member of the napyradiomycin family of antibiotics isolated from actinomycetes. This document aims to offer an objective comparison of its performance with other established therapeutic agents, supported by experimental data, detailed protocols, and visual representations of molecular pathways.
Executive Summary
This compound, a chlorinated meroterpenoid, has demonstrated notable biological activity. While specific quantitative data for this compound is limited in publicly available research, studies on its close stereoisomer, Napyradiomycin A2b, reveal potent antibacterial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, the broader napyradiomycin class exhibits significant cytotoxicity against various cancer cell lines, suggesting a potential role for this compound in oncology research. This guide synthesizes the available data, outlines the experimental methodologies for assessing its efficacy, and visually represents its proposed mechanism of action alongside established drugs.
Data Presentation: Performance Comparison
The following tables summarize the available quantitative data for this compound and its analogs, alongside comparator drugs Doxorubicin and Actinomycin D for anticancer activity, and Vancomycin for antibacterial activity.
Table 1: Antibacterial Activity - Minimum Inhibitory Concentration (MIC)
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Napyradiomycin A2b | Staphylococcus aureus (MRSA) | 3 - 6 | [1] |
| Napyradiomycin A1 | Staphylococcus aureus ATCC 29213 | 1 - 2 | [2] |
| Napyradiomycin B3 | Staphylococcus aureus ATCC 29213 | 0.25 - 0.5 | [2] |
| Vancomycin | Staphylococcus aureus (MRSA) | 1 - 2 | Standard Clinical Data |
| Ampicillin (Control) | Staphylococcus aureus ATCC 29213 | 1 - 2 | [2] |
Table 2: Anticancer Activity - Half-maximal Inhibitory Concentration (IC50)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Napyradiomycin Analogs (General) | HCT-116 (Colon Carcinoma) | 1 - 5 | [3] |
| Napyradiomycin F | HCT-116 (Colon Carcinoma) | 9.42 µg/mL | |
| Various Napyradiomycins | HCT-116 (Colon Carcinoma) | 4.19 - 16 µg/mL | |
| Doxorubicin | HCT-116 (Colon Carcinoma) | ~0.1 - 1 | Standard Literature Data |
| Actinomycin D | HCT-116 (Colon Carcinoma) | ~0.001 - 0.01 | Standard Literature Data |
| Cisplatin (Control) | SF-268, MCF-7, NCI-H460, HepG-2 | < 20 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Minimum Inhibitory Concentration (MIC) Determination
The antibacterial activity of this compound and its analogs is determined using the broth microdilution method.
Workflow for MIC Determination
Workflow for Minimum Inhibitory Concentration (MIC) Assay.
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.
-
Serial Dilution of Compound: The test compound (this compound) is serially diluted in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Inoculation: Each well is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of this compound on cancer cell lines is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for MTT Assay
Workflow for MTT Cytotoxicity Assay.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed or established signaling pathways for this compound and the comparator drugs.
Proposed Mechanism of Action for this compound
While the precise mechanism is not fully elucidated, evidence suggests that napyradiomycins induce apoptosis in cancer cells.
Proposed Apoptotic Pathway for this compound.
Mechanism of Action for Doxorubicin
Doxorubicin is a well-characterized anthracycline antibiotic with multiple anticancer mechanisms.
Mechanism of Action of Doxorubicin.
Mechanism of Action for Actinomycin D
Actinomycin D is a polypeptide antibiotic that primarily acts by inhibiting transcription.
Mechanism of Action of Actinomycin D.
Mechanism of Action for Vancomycin
Vancomycin is a glycopeptide antibiotic effective against Gram-positive bacteria.
Mechanism of Action of Vancomycin.
Conclusion
The available experimental data suggests that this compound and its closely related analogs are promising bioactive compounds. The potent antibacterial activity of Napyradiomycin A2b against MRSA, a significant clinical threat, warrants further investigation into this compound itself. The broad cytotoxic effects of the napyradiomycin class against cancer cell lines also highlight a potential avenue for anticancer drug discovery.
This guide provides a foundational overview for researchers. Further studies are essential to elucidate the specific molecular targets and signaling pathways of this compound to fully understand its therapeutic potential. The provided experimental protocols and comparative data serve as a valuable resource for designing and interpreting future investigations into this promising natural product.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Napyradiomycin A2 and its derivatives, focusing on their patented antibacterial and cytotoxic activities. The information is compiled from scientific literature and patent filings to offer a comprehensive resource for researchers in the field of antibiotic drug discovery.
Performance Comparison of Napyradiomycin Derivatives
This compound and its analogs, a class of meroterpenoids produced by Streptomyces species, have demonstrated significant potential as antibacterial agents. The core structure, featuring a semi-naphthoquinone chromophore, allows for a variety of substitutions, leading to a diverse family of compounds with a range of biological activities. This section compares the performance of several key derivatives based on available data.
Antibacterial Activity
The minimum inhibitory concentration (MIC) is a key indicator of an antibiotic's potency. The following table summarizes the MIC values for this compound and several of its derivatives against various bacterial strains.
| Compound | Staphylococcus aureus (MRSA) | Bacillus subtilis | Enterococcus faecalis | Enterococcus faecium | Reference |
| This compound | 1.5 µg/mL | 0.5 µg/mL | - | - | |
| 7-demethyl SF2415A3 | - | 1-15.8 nM/mL | 1-15.8 nM/mL | 1-15.8 nM/mL | |
| 7-demethyl A80915B | - | 1-15.8 nM/mL | 1-15.8 nM/mL | 1-15.8 nM/mL | |
| Napyradiomycin B3 | 0.25-0.5 µg/mL | - | - | - | |
| 3-dechloro-3-bromonapyradiomycin A1 | 0.5-1 µg/mL | - | - | - |
Cytotoxic Activity
While potent antibacterial activity is desirable, low cytotoxicity against mammalian cells is crucial for a viable drug candidate. The following table presents the half-maximal inhibitory concentration (IC50) values of selected Napyradiomycin derivatives against the HCT116 human colon carcinoma cell line.
| Compound | IC50 against HCT116 (µM) | Reference |
| This compound | 2.23 µg/mL | |
| 3-dechloro-3-bromonapyradiomycin A1 | < 20 µM | |
| Napyradiomycin A1 | < 20 µM | |
| Napyradiomycin B1 | < 20 µM | |
| Napyradiomycin B3 | < 20 µM |
Experimental Protocols
Detailed experimental methodologies are critical for the replication and validation of scientific findings. This section outlines the typical protocols used for evaluating the antibacterial and cytotoxic activities of Napyradiomycin derivatives, as inferred from the available literature.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial efficacy.
Protocol:
-
Bacterial Strain Preparation: Bacterial strains are cultured in appropriate broth media (e.g., Mueller-Hinton broth) to reach the logarithmic growth phase.
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and cytotoxicity.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., HCT-116) are cultured in a suitable medium (e.g., DMEM with 10% FBS) in 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
Visualizing Experimental Workflows and Potential Mechanisms
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.
Caption: Experimental workflow for the discovery and evaluation of novel Napyradiomycin derivatives.
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Napyradiomycin A2
For researchers, scientists, and drug development professionals, the proper disposal of bioactive compounds like Napyradiomycin A2 is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols ensures the mitigation of potential hazards and compliance with regulatory standards. This guide provides essential safety and logistical information for the appropriate disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[1] All handling should be performed in a well-ventilated area to avoid the formation and inhalation of dust or aerosols.[1] In the event of a spill, the material should be swept up or picked up without creating dust and placed in a suitable, closed container for disposal.[1]
Disposal Procedures for this compound
The primary and recommended method for the disposal of this compound is through a licensed disposal company.[1] This ensures that the compound is managed in accordance with all applicable national and local regulations.[1]
Key Disposal Steps:
-
Segregation and Labeling: Keep this compound waste separate from other waste streams.[1][2] It should remain in its original container whenever possible. If transferred to a new container, it must be clearly labeled as "Hazardous Waste" and include the full chemical name.[2]
-
Container Management: Waste containers must be sturdy, leak-proof, and kept securely sealed except when adding more waste.[2] Uncleaned, empty containers should be treated as the product itself and disposed of accordingly.[1][3]
-
Incineration: For final disposal, the recommended method is chemical incineration. This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Professional Disposal Service: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2]
What to Avoid:
-
Do not dispose of this compound down the drain. [1][4] This can have toxic effects on aquatic life.[3][5]
-
Do not dispose of in regular trash. [2]
Quantitative Data Summary
Currently, specific quantitative data regarding disposal concentration limits for this compound are not publicly available in the reviewed safety data sheets. The guiding principle is to treat all concentrations of this compound waste as hazardous and dispose of it through a licensed contractor.
| Parameter | Guideline |
| Disposal Method | Incineration via a licensed disposal company[1] |
| Sink Disposal | Prohibited[1][2][4] |
| Solid Waste Disposal | Prohibited[2] |
Experimental Protocols
The disposal of this compound does not involve experimental protocols but rather adherence to established hazardous waste management procedures. The core "protocol" is the institutional procedure for chemical waste pickup.
General Institutional Waste Pickup Protocol:
-
Ensure the waste container is properly labeled with a hazardous waste tag, detailing its contents.
-
Store the sealed container in a designated and secure waste accumulation area.
-
Schedule a waste pickup with your institution's EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Napyradiomycin A2
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling potent compounds like Napyradiomycin A2. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, a member of the napyradiomycin family of antibiotics, requires careful handling due to its potential hazards. Based on the safety data for the closely related Napyradiomycin A1, this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, stringent adherence to safety protocols is mandatory.
The following personal protective equipment is essential to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Chemically resistant, disposable gloves should be worn at all times. |
| Body Protection | Impervious Clothing | A lab coat or gown made of a material resistant to chemical permeation. |
| Respiratory Protection | Suitable Respirator | Recommended, especially when handling the compound in powder form or when aerosols may be generated. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to prevent contamination and accidental exposure. All procedures should be conducted in a designated area, preferably within a chemical fume hood or a Class II Biosafety Cabinet, to ensure adequate ventilation.
Step 1: Preparation
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Assemble all necessary materials, including the compound, solvents, and required labware, within the containment area.
-
Don the appropriate personal protective equipment as outlined in the table above.
Step 2: Handling and Experimentation
-
Avoid the formation of dust and aerosols. If working with the powder form, handle with care to prevent airborne dissemination.
-
When dissolving the compound, add the solvent slowly to the powder.
-
Avoid all direct contact with the substance. Do not touch your face, eyes, or other exposed skin with gloved hands.
-
Do not eat, drink, or smoke in the laboratory area.
Step 3: Post-Experiment Procedures
-
Decontaminate all surfaces and equipment that may have come into contact with this compound. Scrubbing with alcohol is an effective decontamination method.
-
Carefully remove and dispose of all contaminated single-use items in a designated hazardous waste container.
-
Remove personal protective equipment in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water.
Emergency Procedures
In the event of an accidental release or exposure, immediate action is crucial.
-
Spills: Evacuate personnel to a safe area and ensure adequate ventilation. Wearing full personal protective equipment, absorb the spill with a finely-powdered liquid-binding material such as diatomite. Collect the absorbed material and place it in a sealed container for proper disposal. Decontaminate the spill area with alcohol.
-
Skin Contact: Immediately wash the affected area with plenty of water. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: If swallowed, call a poison control center or doctor immediately. Rinse the mouth with water.
Storage and Disposal Plan
Proper storage and disposal are critical to maintaining a safe laboratory and protecting the environment.
Storage:
-
This compound should be stored in a tightly sealed container in a cool, well-ventilated area.
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.
-
Keep the compound away from direct sunlight and sources of ignition.
Disposal:
-
All waste materials, including contaminated PPE, unused compound, and experimental residues, must be disposed of as hazardous waste.
-
Dispose of the contents and container to an approved waste disposal plant.
-
Prevent the release of the compound into the environment, as it is very toxic to aquatic life. Do not allow the product to reach drains or water courses.
Workflow for Handling this compound
A flowchart illustrating the key stages of safely handling this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
